Zinterol Hydrochloride
説明
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUBJDWJFOMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37000-20-7 (Parent) | |
| Record name | Zinterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701000591 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38241-28-0, 79561-61-8 | |
| Record name | Zinterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZINTEROL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38241-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zinterol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol (B47285) hydrochloride is a potent and selective β2-adrenoceptor agonist.[1][2] In the complex landscape of cardiac physiology, where β1-adrenoceptors have traditionally been viewed as the primary mediators of inotropic and chronotropic responses, the role of β2-adrenoceptor stimulation is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the mechanism of action of Zinterol hydrochloride in cardiac myocytes, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: β2-Adrenoceptor-cAMP-PKA Signaling Cascade
This compound exerts its effects on cardiac myocytes primarily through the activation of β2-adrenergic receptors, leading to the stimulation of the canonical adenylyl cyclase (AC) pathway. This culminates in the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a number of key intracellular proteins that regulate cardiac contractility and relaxation.
A pivotal study on human atrial myocardium demonstrated that Zinterol-mediated activation of β2-adrenoceptors leads to cAMP-dependent phosphorylation of proteins, resulting in both positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the action of this compound in cardiac tissue.
| Parameter | Value | Species/Tissue | Notes | Reference |
| Inotropic Effect (EC50) | 3 nM | Human Atrial Strips | Positive inotropic effect. | [3] |
| Lusitropic Effect (EC50) | 2 nM | Human Atrial Strips | Reduction of t1/2 of relaxation. | [3] |
| Adenylyl Cyclase Stimulation (EC50) | 30 nM | Human Atrial Homogenates | Intrinsic activity of 0.75 relative to (-)-isoprenaline. | [3] |
| ICa Increase (EC50) | 2.2 nM | Not Specified | Concentration-dependent increase in L-type calcium current. | [1][2] |
| β2-Adrenoceptor Affinity | Higher than for β1AR | Human Atrial Membranes | Binding reduced by GTPγS, indicating G-protein coupling. | [3] |
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway activated by this compound in cardiac myocytes.
Caption: this compound Signaling Pathway in Cardiac Myocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Zinterol.
Isolated Paced Atrial Strip Preparation for Inotropic and Lusitropic Effects
-
Tissue Source: Human right atrial appendages were obtained from patients without advanced heart failure undergoing open heart surgery.[3]
-
Preparation: Atrial strips were dissected and mounted in organ baths containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation: The strips were electrically stimulated at a frequency of 1 Hz.[3]
-
Drug Administration: Cumulative concentration-response curves to Zinterol were generated. To delineate the receptor subtype involved, experiments were repeated in the presence of the β1-selective antagonist CGP 20712A (300 nM) or the β2-selective antagonist ICI 118551 (50 nM).[3]
-
Data Acquisition: Contractile force (inotropic effect) and the time to half relaxation (t1/2, lusitropic effect) were measured.[3]
Adenylyl Cyclase Activity Assay
-
Tissue Preparation: Homogenates and membrane particles were prepared from human atrial tissue.[3]
-
Assay Conditions: The assay mixture contained tissue membranes, [α-32P]ATP, an ATP-regenerating system, and other necessary co-factors in a buffered solution.
-
Drug Incubation: The reaction was initiated by the addition of the tissue preparation to the assay mixture containing various concentrations of Zinterol, with or without antagonists (CGP 20712A or ICI 118551).[3]
-
Quantification: The reaction was stopped, and the amount of [32P]cAMP produced was quantified by sequential column chromatography.
-
Data Analysis: EC50 and intrinsic activity values were determined from the concentration-response curves.[3]
Radioligand Binding Assays
-
Ligand: (-)-[125I]cyanopindolol was used to label β-adrenoceptors in membrane preparations.[3]
-
Competition Binding: Competition experiments were performed by incubating the membranes with the radioligand and increasing concentrations of Zinterol.
-
Receptor Subtype Differentiation: To differentiate between β1 and β2 adrenoceptors, experiments were conducted in the presence of selective antagonists.
-
G-Protein Coupling: The effect of GTPγS (10 µM) on Zinterol binding was assessed to determine G-protein coupling. A decrease in agonist binding affinity in the presence of GTPγS is indicative of G-protein-coupled receptor activation.[3]
Protein Phosphorylation Analysis
-
Tissue Treatment: Atrial strips were treated with Zinterol or the non-selective β-agonist (-)-isoprenaline.[3]
-
Protein Extraction: Proteins were extracted from the treated tissues.
-
Phosphoprotein Analysis: The phosphorylation status of specific proteins, such as phospholamban, was determined, often using techniques like Western blotting with phospho-specific antibodies or by measuring the incorporation of 32P from [γ-32P]ATP. The specific phosphorylation at serine residues was also confirmed.[3]
Electrophysiological Effects
This compound has been shown to increase the L-type calcium current (ICa) in a concentration-dependent manner, with an EC50 of 2.2 nM.[1][2] This effect is consistent with the PKA-mediated phosphorylation of L-type calcium channels, as depicted in the signaling pathway diagram. The increased influx of calcium during the action potential contributes to the positive inotropic effect of Zinterol. However, it is important to note that in some animal models, high doses of Zinterol have been associated with ventricular arrhythmias, highlighting the complex electrophysiological consequences of potent β2-adrenoceptor stimulation.[1][2]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the effects of a β2-agonist like Zinterol in cardiac tissue.
Caption: General Experimental Workflow for Zinterol Characterization.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the specific roles of β2-adrenoceptor signaling in cardiac myocytes. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of key regulatory proteins that enhance both cardiac contractility and relaxation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate cardiac function through the β2-adrenergic system. Further research is warranted to fully elucidate the potential therapeutic applications and safety profile of selective β2-agonists in various cardiovascular diseases.
References
Zinterol Hydrochloride: A Technical Guide to its β2-Adrenoceptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the β2-adrenoceptor selectivity profile of Zinterol Hydrochloride. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Selectivity Profile
Table 1: Functional Potency of this compound
| Parameter | Tissue/Cell Type | Value | Selective Antagonist Blockade | Reference |
| EC50 (Positive Inotropic Effect) | Human Atrial Strips | 3 nM | ICI 118551 (β2 antagonist) blocked the effect, reducing the EC50 to 1 µM. CGP 20712A (β1 antagonist) had no effect. | [1] |
| EC50 (Lusitropic Effect - Relaxation) | Human Atrial Strips | 2 nM | ICI 118551 (β2 antagonist) blocked the effect, reducing the EC50 to 1 µM. CGP 20712A (β1 antagonist) had no effect. | [1] |
| EC50 (Adenylyl Cyclase Stimulation) | Human Atrial Membranes | 30 nM | ICI 118551 (β2 antagonist) surmountably antagonized the effect. CGP 20712A (β1 antagonist) had no effect. | [1] |
| Intrinsic Activity (Adenylyl Cyclase) | Human Atrial Membranes | 0.75 (relative to Isoprenaline) | - | [1] |
Table 2: Receptor Binding Characteristics of this compound
| Parameter | Receptor Subtype | Observation | Reference |
| Binding Affinity | β1-Adrenoceptor | Lower affinity | [1] |
| Binding Affinity | β2-Adrenoceptor | Higher affinity | [1] |
| GTPγS Sensitivity | β1-Adrenoceptor Binding | Not reduced | [1] |
| GTPγS Sensitivity | β2-Adrenoceptor Binding | Reduced, indicating efficient G-protein coupling | [1] |
Signaling Pathways of Zinterol-Activated β2-Adrenoceptors
Activation of the β2-adrenoceptor by this compound initiates a cascade of intracellular signaling events. Canonically, this involves the coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence suggests that the β2-adrenoceptor, upon agonist binding, can also couple to the inhibitory G-protein (Gi). This dual coupling can lead to more complex downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).
The activation of ERK can be initiated through both PKA-dependent and PKA-independent (via Gi) pathways, leading to downstream effects on gene transcription and cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used in the selectivity profiling of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes from stable cell lines expressing either human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective β-adrenoceptor antagonist radioligand, such as [3H]-CGP 12177 or [125I]-Cyanopindolol.
-
This compound: A range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective β-adrenoceptor antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of this compound. For total binding wells, no Zinterol is added. For non-specific binding wells, a high concentration of a non-labeled antagonist is added.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonistic activity at β2-adrenoceptors.
Materials:
-
Cells: A cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1).
-
This compound: A range of concentrations.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: Commercially available kits based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Plate Reader: Compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels as a function of the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Zinterol that produces 50% of the maximal response. To confirm β2-adrenoceptor selectivity, parallel experiments can be conducted in the presence of selective β1 (e.g., CGP 20712A) and β2 (e.g., ICI 118551) antagonists.
This guide provides a comprehensive overview of the β2-adrenoceptor selectivity of this compound, supported by quantitative data, detailed signaling pathways, and robust experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of pharmacology and drug development.
References
Zinterol Hydrochloride: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
Introduction: Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist, recognized for its utility in pharmacological research to investigate the roles of the β2-adrenergic system.[1] Its ability to stimulate this specific receptor subtype makes it a valuable tool in studies related to cardiovascular function, respiratory conditions, and metabolic processes. This technical guide provides an in-depth overview of its chemical properties, a proposed synthetic pathway, standard experimental protocols for its characterization, and its primary mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the hydrochloride salt form of Zinterol, which generally offers enhanced water solubility and stability for research applications.[2] It is a synthetic compound belonging to the phenylethanolamine class.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₇ClN₂O₄S | [3] |
| Molecular Weight | 414.95 g/mol | [4][5] |
| CAS Number | 38241-28-0 | [1][5] |
| Synonyms | MJ 9184-1, Zinterol HCl, NSC-284704 | [3][4] |
| Physical Form | Powder | [1] |
| Solubility | Soluble in DMSO (≥15 mg/mL) | [5] |
| Purity | ≥98% (by HPLC) | [1] |
Synthesis of this compound
Proposed Synthetic Workflow:
The synthesis begins with a protected 4-hydroxyacetophenone, which undergoes bromination, followed by substitution with the required amine. A subsequent reduction of the ketone to a secondary alcohol, deprotection, and final conversion to the hydrochloride salt yields this compound.
Caption: A proposed multi-step workflow for the chemical synthesis of this compound.
Experimental Protocols for Characterization
Following synthesis, the identity, purity, and structure of this compound must be confirmed using standard analytical techniques.
3.1 Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 50 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 273 nm.[2]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).
-
Create a series of dilutions to establish a calibration curve.
-
Inject a standard volume (e.g., 10 µL) of the sample and standards into the HPLC system.
-
The purity is determined by the area percentage of the principal peak relative to the total area of all observed peaks.
-
3.2 Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
¹H-NMR Analysis: The proton NMR spectrum should confirm the presence of aromatic protons, the characteristic signals for the ethanolamine (B43304) side chain, and the protons from the N-substituted t-butyl-phenethyl group and the methanesulfonamide (B31651) methyl group.
-
¹³C-NMR Analysis: The carbon NMR spectrum should show the correct number of carbon signals corresponding to the molecule's structure, including distinct peaks for the aromatic carbons, the carbons of the side chain, and the aliphatic carbons of the substituent groups.
3.3 Molecular Weight Confirmation by Mass Spectrometry
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Procedure:
-
A dilute solution of the sample is infused into the ESI source.
-
Operate in positive ion mode.
-
The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the Zinterol free base (C₁₉H₂₆N₂O₄S), which has a calculated mass of approximately 379.17 m/z.
-
Mechanism of Action and Signaling Pathways
Zinterol is a selective agonist for the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade primarily through the Gs protein pathway.
Primary Signaling Pathway (Gs-cAMP): Upon binding, Zinterol induces a conformational change in the β2-adrenoceptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the final physiological response, such as smooth muscle relaxation in the bronchioles or increased contractility in cardiac muscle.[6]
Alternative Signaling Pathways: Research also suggests that in certain cell types, β-adrenoceptors, including the β2 subtype, can couple to Gi proteins.[8] This can lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of Erk1/2.[8]
Caption: Primary and alternative signaling pathways activated by Zinterol via the β2-adrenoceptor.
References
- 1. ジンテロール 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective β2 Agonist: A Technical History of Zinterol
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery, history, and pharmacological profile of Zinterol (also known as MJ-9184), a potent and selective β2-adrenoceptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of Zinterol, from its synthesis to its characterization as a selective bronchodilator.
Introduction: The Quest for β2-Adrenergic Selectivity
The development of β-adrenergic agonists in the mid-20th century revolutionized the treatment of bronchoconstriction in conditions such as asthma. Initial non-selective agonists, like isoprenaline, while effective bronchodilators, were fraught with cardiovascular side effects due to their stimulation of β1-adrenergic receptors in the heart. This necessitated the search for second-generation agonists with a preferential affinity for the β2-adrenergic receptors located in the bronchial smooth muscle. Zinterol emerged from this research as a promising candidate with significant β2 selectivity.
Discovery and Synthesis
Pharmacological Profile: Establishing β2-Adrenergic Selectivity
Early pharmacological studies were crucial in elucidating the selective action of Zinterol. An initial in vivo study in anesthetized cats demonstrated that Zinterol (MJ-9184-1) was approximately half as potent as the non-selective β-agonist (-)-isoprenaline in reducing pulmonary resistance (a β2-mediated effect) and depressing skeletal muscle contractility (a β2-mediated effect). In contrast, it was only one-seventh as potent in its chronotropic effects on the heart (a primarily β1-mediated effect), providing the first indications of its β2-selective nature[1].
Subsequent in vitro studies provided more quantitative evidence of this selectivity.
Quantitative Analysis of Receptor Binding and Functional Potency
To provide a clear comparison of Zinterol's activity at β-adrenergic receptor subtypes, the following tables summarize key quantitative data from various studies.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| pKb | β2 | 8.3 | Not Specified | [2] |
| β1 | <5.7 | Not Specified | [2] | |
| EC50 | β2 (Adenylyl Cyclase Activation) | 30 nM | Human Atrium | [3] |
| EC50 | β2 (ICa Increase) | 2.2 nM | Frog Ventricular Myocytes | [4] |
Table 1: In Vitro Receptor Affinity and Potency of Zinterol
| Endpoint | Zinterol | Isoprenaline | Species/Model | Finding | Reference |
| Pulmonary Resistance | ~0.5x | 1x | Anesthetized Cats | Zinterol is a potent bronchodilator. | [1] |
| Heart Rate (Chronotropic Effect) | ~0.14x | 1x | Anesthetized Cats | Zinterol has significantly less cardiac stimulant activity. | [1] |
Table 2: In Vivo Comparative Potency of Zinterol and Isoprenaline
Mechanism of Action and Signaling Pathways
Zinterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a well-defined signaling cascade.
Upon binding of Zinterol to the β2-adrenergic receptor, the associated stimulatory G-protein (Gs) is activated. The alpha subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. Studies have confirmed that Zinterol's effects are mediated through this cAMP-dependent pathway[3].
Key Experimental Protocols
The characterization of Zinterol relied on a series of well-established pharmacological assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
Pharmacological Classification of Zinterol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol (B47285) Hydrochloride is a potent and selective beta-2 adrenoceptor agonist utilized primarily in pharmacological research to investigate the roles and signaling pathways of the beta-2 adrenergic receptor (β2-AR). Its high affinity and selectivity for the β2-AR make it a valuable tool for elucidating physiological and pathological processes regulated by this receptor subtype, such as bronchodilation and cardiac function. This technical guide provides a comprehensive overview of the pharmacological classification of Zinterol Hydrochloride, including its mechanism of action, receptor affinity, and functional effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Pharmacological Classification
This compound is classified as a direct-acting sympathomimetic amine with high selectivity for the beta-2 adrenergic receptor.[1][2] As a β2-AR agonist, it mimics the effects of endogenous catecholamines like epinephrine (B1671497) at this specific receptor subtype.
Mechanism of Action
The pharmacological effects of this compound are mediated through its binding to and activation of the β2-AR, a G-protein coupled receptor (GPCR). This interaction initiates a well-defined intracellular signaling cascade.
Signaling Pathway
Upon binding of Zinterol, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs alpha subunit (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in the final physiological response.[1][5]
In cardiac myocytes, for instance, PKA-mediated phosphorylation of proteins such as phospholamban, troponin I, and C-protein contributes to increased contractility (inotropic effect) and enhanced relaxation (lusitropic effect).[1]
Quantitative Pharmacological Data
| Parameter | Value | Tissue/Cell Type | Reference |
| EC50 (Positive Inotropic Effect) | 3 nM | Human Atrium | [1] |
| EC50 (Positive Lusitropic Effect) | 2 nM | Human Atrium | [1] |
| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human Atrium | [1] |
| EC50 (Increase in ICa) | 2.2 nM | Cardiac Myocytes | [2] |
| Intrinsic Activity (vs. Isoprenaline) | 0.75 | Human Atrium | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of this compound to the membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of Zinterol that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing β2-adrenergic receptors (e.g., HEK293 cells).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency in multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Concluding Remarks
This compound is a well-characterized, potent, and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The quantitative data available robustly supports its classification and utility in delineating the physiological and cellular functions mediated by the β2-adrenoceptor. The experimental protocols outlined provide a framework for the continued investigation of this and other adrenergic compounds.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
Zinterol (B47285) Hydrochloride is a potent and selective beta-2 adrenergic receptor (β2AR) agonist known for its bronchodilatory properties. This document provides an in-depth technical overview of Zinterol Hydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for essential in vitro assays are provided to facilitate further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of Zinterol. Its chemical properties are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₂₇ClN₂O₄S | [1][2] |
| Molecular Weight | 414.9 g/mol | [1][2][3] |
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | [1] |
| CAS Number | 38241-28-0 | [1][2][3] |
| Synonyms | Zinterol HCl, MJ 9184-1, NSC-284704 | [1] |
Mechanism of Action
This compound is a selective agonist for the beta-2 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary mechanism of action involves the activation of downstream signaling pathways upon binding to the β2AR.
Canonical Gs-cAMP Signaling Pathway
The classical signaling pathway initiated by Zinterol involves the coupling of the β2AR to the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchi.
Non-Canonical Gi and MAPK/ERK Signaling
Recent studies have indicated that β2AR agonists, including Zinterol, can also engage in non-canonical signaling. This involves coupling to the inhibitory G protein (Gi), which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. This pathway is distinct from the Gs-cAMP pathway and may contribute to other cellular effects of Zinterol.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Experimental System | Citation(s) |
| EC₅₀ (Inotropic) | 3 nM | Isolated human atrial strips | |
| EC₅₀ (Lusitropic) | 2 nM | Isolated human atrial strips | |
| EC₅₀ (Adenylyl Cyclase) | 30 nM | Human atrial tissue homogenates | |
| EC₅₀ (Ica) | 2.2 nM | Cardiac myocytes | |
| pEC₅₀ (cAMP) | 8.5 | CHO-K1 cells expressing human β3-adrenoceptors | |
| pEC₅₀ (Erk1/2) | 10.9 | CHO-K1 cells expressing human β3-adrenoceptors | |
| pEC₅₀ (p38 MAPK) | 5.9 | CHO-K1 cells expressing human β3-adrenoceptors |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay for β2AR
This protocol describes a competitive binding assay to determine the affinity of this compound for the β2AR.
Materials:
-
Cell membranes expressing β2AR
-
Radioligand (e.g., ³H-CGP12177)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a non-labeled β-agonist like isoproterenol)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or buffer (for total binding) or non-specific binding control.
-
Incubate at 37°C for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to stimulate adenylyl cyclase activity.
Materials:
-
Cell membranes or whole cells expressing β2AR
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate cell membranes or whole cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound and incubate for a short period.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a defined time.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
Measure the amount of cAMP produced using a suitable detection kit, following the manufacturer's instructions.
-
Generate a standard curve using the cAMP standard.
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Western Blot for ERK1/2 and p38 Phosphorylation
This protocol is for detecting the phosphorylation of ERK1/2 and p38 MAPK in response to this compound treatment.
Materials:
-
Cultured cells expressing β2AR
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
Conclusion
This compound is a valuable pharmacological tool for studying β2AR signaling. Its ability to selectively activate the receptor and modulate both canonical and non-canonical pathways makes it a compound of interest for therapeutic applications and basic research. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this compound.
References
- 1. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: A Comprehensive Technical Guide on its Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Introduction to Zinterol Hydrochloride
This compound is a chemical compound with the empirical formula C₁₉H₂₇ClN₂O₄S and a molecular weight of 414.95 g/mol .[1] It is recognized for its selective agonist activity at the β2-adrenergic receptor, making it a valuable tool in pharmacological research.[2][3] Understanding its solubility in various solvents is critical for designing and executing in vitro and in vivo studies, as well as for formulation development.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | ≥15 mg/mL | Not specified |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | With ultrasonic assistance |
| Water | 1 mg/mL | With warming |
Data compiled from publicly available sources.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for two common solubility assays.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, water, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Kinetic Solubility Assessment using a 96-Well Plate Format
This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of a compound from a DMSO stock solution.[4][5][6][7][8]
Materials:
-
This compound (10 mM stock solution in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer)
-
Multichannel pipettes
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution into the wells of a 96-well filter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., in a serial dilution).
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a defined period (e.g., 1.5-2 hours).[6]
-
Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.
-
Analysis: Determine the concentration of the dissolved this compound in the filtrate using a plate reader. For UV-Vis analysis, a standard curve of the compound in the assay buffer containing the same percentage of DMSO should be prepared.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.
Signaling Pathway of Zinterol
As a β2-adrenergic receptor agonist, Zinterol initiates a well-characterized signaling cascade upon binding to its receptor. This pathway plays a crucial role in various physiological responses.
Caption: Zinterol-mediated β2-adrenergic signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of a test compound.
Caption: General workflow for solubility determination.
References
- 1. This compound | C19H27ClN2O4S | CID 37989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Stability of Zinterol Hydrochloride in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the stability of zinterol (B47285) hydrochloride in aqueous solutions. Due to the limited publicly available stability data for zinterol hydrochloride, this document serves as a detailed roadmap for establishing a robust stability-testing program. The methodologies and protocols described herein are based on established principles of pharmaceutical stability analysis and are designed to meet regulatory expectations.
Introduction to this compound and the Importance of Stability Testing
This compound, chemically known as N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride, is a potent and selective β2-adrenoceptor agonist.[1] As with any pharmaceutical agent intended for aqueous formulation, a thorough understanding of its stability profile is critical for the development of a safe, effective, and reliable drug product. Stability testing is essential to determine the shelf life, identify potential degradation products, and ensure that the drug product maintains its quality, potency, and purity over time under various environmental conditions.[2][3]
Potential Degradation Pathways of this compound
The chemical structure of this compound contains several functional groups susceptible to degradation, particularly in an aqueous environment. The 2-hydroxyphenyl group, being a catechol-like moiety, is prone to oxidation. The secondary alcohol and the secondary amine in the ethanolamine (B43304) side chain can also be involved in degradation reactions.
A hypothetical degradation pathway for this compound is illustrated below. This pathway considers oxidation of the catechol-like ring, which is a common degradation route for molecules with this feature, and potential reactions at the ethanolamine side chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride Enantiomers: A Deep Dive into Stereospecific Activity at the β2-Adrenergic Receptor
For Immediate Release
This technical guide provides a comprehensive analysis of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist, with a specific focus on the differential activities of its enantiomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's pharmacology, outlines detailed experimental methodologies, and visualizes key signaling pathways.
This compound is a racemic mixture, and as is common with chiral drugs, its therapeutic activity is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. Understanding the distinct pharmacological profiles of the (R)- and (S)-enantiomers is crucial for optimizing drug design and therapeutic application.
Core Findings: Quantitative Analysis of Enantiomeric Activity
While comprehensive quantitative data directly comparing the specific activity of the individual enantiomers of this compound is not extensively available in the public domain, the established principles of stereopharmacology in β-adrenergic agonists strongly suggest that one enantiomer is predominantly responsible for the observed β2-adrenergic activity. For many related compounds, the (R)-enantiomer is the more active form (the eutomer).
The racemic mixture of Zinterol has been shown to be a potent β2-adrenoceptor agonist. The following table summarizes the known activity of racemic Zinterol, which is presumed to be primarily driven by the more active enantiomer.
| Parameter | Value (Racemic Zinterol) | Reference Tissue/System |
| EC₅₀ for ICa increase | 2.2 nM | Cardiac myocytes |
| EC₅₀ for positive inotropic effect | 3 nM | Human atrial strips |
| EC₅₀ for positive lusitropic effect | 2 nM | Human atrial strips |
| EC₅₀ for adenylyl cyclase stimulation | 30 nM | Human atrial homogenates |
Experimental Protocols
To facilitate further research and validation, this section details the methodologies for key experiments relevant to the characterization of Zinterol and its enantiomers.
Chiral Separation of Zinterol Enantiomers
The resolution of Zinterol enantiomers is a critical first step for individual pharmacological evaluation. A common approach involves chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Chiral HPLC Separation of Zinterol:
Caption: Workflow for the chiral separation of Zinterol enantiomers using HPLC.
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is selected.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is used. The ratio is optimized to achieve baseline separation.
-
Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength where Zinterol exhibits strong absorbance.
-
Quantification: The peak areas of the separated enantiomers are integrated to determine their relative proportions and to collect fractions for further studies.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This assay determines the binding affinity (Ki) of each Zinterol enantiomer for the β2-adrenergic receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining the binding affinity of Zinterol enantiomers.
Protocol:
-
Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]CGP-12177) and varying concentrations of the unlabeled Zinterol enantiomer.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of each enantiomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
Workflow for Adenylyl Cyclase Assay:
Caption: Workflow for measuring adenylyl cyclase activity stimulated by Zinterol.
Protocol:
-
Reaction Setup: Cell membranes are incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of the Zinterol enantiomer.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped, typically by heat inactivation.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the enantiomer that produces 50% of the maximal response (EC₅₀) is determined.
Signaling Pathways
Zinterol, as a β2-adrenergic agonist, primarily exerts its effects through the Gs-protein coupled receptor pathway.
β2-Adrenergic Receptor Signaling Pathway
Caption: The canonical β2-adrenergic receptor signaling pathway initiated by Zinterol.
Upon binding of a Zinterol enantiomer to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.
In some cellular contexts, the β2-adrenergic receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, providing a mechanism for signal modulation.
Conclusion
Methodological & Application
In Vitro Assay Protocols for Zinterol Hydrochloride: A β2-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist. The described assays are fundamental for determining the potency and binding affinity of Zinterol Hydrochloride, offering valuable insights for drug discovery and development programs targeting the β2-adrenergic receptor.
Introduction
This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Activation of the β2-adrenoceptor by an agonist like Zinterol initiates a signaling cascade involving the coupling to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration mediates various physiological responses. In vitro assays are crucial for quantifying the interaction of this compound with its target receptor and for characterizing its functional effect on the signaling pathway.
Data Presentation
The following table summarizes the quantitative data for this compound from in vitro assays.
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| EC50 | 2.2 nM | Calcium Influx (ICa) | Not Specified | [1] |
| EC50 | 3 nM | Positive Inotropic Effects | Human Atrial Strips | [2] |
| EC50 | 2 nM | Lusitropic Effects | Human Atrial Strips | [2] |
| EC50 | 30 nM | Adenylyl Cyclase Activity | Human Atrial Homogenates | [2] |
| EC50 | 0.054 nM | Not Specified | CHO Cells | [1] |
| KB | 5.2 ± 1.6 nM | Adenylate Cyclase Stimulation | Human Ventricular Myocardium | [3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. KB is the equilibrium dissociation constant of a competitive antagonist, determined here through the blockade of Zinterol-stimulated adenylate cyclase activity. This value can be considered an indicator of the affinity of Zinterol for the β2-adrenergic receptor in this functional assay.
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP in a cell-based system.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: Application Notes and Protocols for Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist utilized in animal model research to investigate the roles of the β2-adrenergic system in various physiological and pathological processes. Its primary mechanism of action involves the activation of β2-adrenergic receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade triggers a range of cellular responses, making Zinterol a valuable tool for studying the cardiovascular, respiratory, and central nervous systems.
These application notes provide detailed protocols for utilizing Zinterol Hydrochloride in common animal models to study its effects on cardiac function, behavior, and cellular signaling.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Cardiovascular Effects of this compound
| Parameter | Animal Model/Tissue | Concentration/Dose | Observed Effect | Reference |
| Positive Inotropic Effect (EC50) | Human Atrial Strips | 3 nM | Increased force of contraction | [1] |
| Positive Lusitropic Effect (EC50) | Human Atrial Strips | 2 nM | Increased rate of relaxation | [1] |
| Adenylyl Cyclase Stimulation (EC50) | Human Atrial Tissue | 30 nM | Increased adenylyl cyclase activity | [1] |
| Ventricular Arrhythmias | Heart Failure Rabbits | 2.5 µg/kg i.v. | Induction of premature ventricular complexes and ventricular tachycardia | [2] |
| Heart Rate and Blood Pressure | Heart Failure Rabbits | 2.5 µg/kg i.v. | No significant alteration | [2] |
Table 2: Behavioral and Neurochemical Effects of this compound in Rats
| Parameter | Animal Model | Dose | Observed Effect | Reference |
| Locomotor Activity | Rats | 0.3-10 mg/kg | Dose-dependent reduction | [3] |
| Differential-Reinforcement-of-Low-Rate (DRL) Schedule | Rats | 0.1-1 mg/kg | Decreased response rate, increased reinforcement rate | [3] |
| Norepinephrine Turnover | Rats | Not specified | Increased in cerebral cortex and hypothalamus (acute) | |
| β-adrenergic receptor density | Rats | 10 mg/kg i.p. (repeated) | Reduced in cerebral cortex and cerebellum | [3] |
Experimental Protocols
Induction of Cardiac Arrhythmias in an Anesthetized Rabbit Model
This protocol is adapted from general principles of inducing arrhythmias with beta-adrenergic agonists.
Objective: To induce and study cardiac arrhythmias following the administration of this compound in rabbits.
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
ECG recording equipment
-
Intravenous (i.v.) catheters
-
Male New Zealand White rabbits
Procedure:
-
Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the animal on a heating pad to maintain body temperature.
-
Insert an i.v. catheter into a marginal ear vein for drug administration and another for fluid administration if necessary.
-
Attach ECG electrodes to the limbs to monitor cardiac rhythm.
-
Allow the animal to stabilize for at least 30 minutes, and record a baseline ECG.
-
Prepare a stock solution of this compound in sterile saline. A common dose for arrhythmogenic effects is 2.5 µg/kg.[2]
-
Administer the this compound solution as an intravenous bolus.
-
Continuously monitor and record the ECG for the onset of arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT).
-
At the end of the experiment, euthanize the animal using an approved method.
Assessment of Locomotor Activity in Rats (Open Field Test)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field arena (e.g., 42 x 42 x 42 cm)
-
Video tracking software
-
Male Sprague-Dawley rats
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Prepare this compound solutions at desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg) in the vehicle.[3]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), gently place the rat in the center of the open field arena.
-
Record the animal's activity using the video tracking system for a set duration (e.g., 10-15 minutes).
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
Analyze the data to compare the locomotor activity between the Zinterol-treated and control groups.
Evaluation of Impulsivity using a Differential-Reinforcement-of-Low-Rate (DRL) Schedule in Rats
Objective: To assess the impact of this compound on response inhibition and timing behavior in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Operant conditioning chambers equipped with levers and food pellet dispensers
-
Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.
Procedure:
-
Train the rats to press a lever for a food reward on a continuous reinforcement schedule.
-
Once the response is acquired, introduce the DRL schedule. A common schedule requires the rat to wait a specific interval (e.g., 20 seconds) between lever presses to receive a reward. A press before the interval elapses resets the timer without a reward.
-
Train the rats on the DRL schedule until they reach a stable baseline of performance.
-
On test days, administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle at a set time before the session.[3]
-
Place the rat in the operant chamber and run the DRL session for a fixed duration.
-
Record the following data:
-
Total number of responses
-
Number of reinforced responses
-
Efficiency (reinforced responses / total responses)
-
Inter-response time (IRT) distribution.
-
-
Analyze the data to determine if this compound alters the ability of the rats to withhold responses.
Measurement of Adenylyl Cyclase Activity in Myocardial Membranes
Objective: To determine the in vitro effect of this compound on adenylyl cyclase activity in cardiac tissue.
Materials:
-
This compound
-
Cardiac tissue (e.g., from rabbit or rat ventricles)
-
Homogenization buffer (e.g., Tris-HCl, EDTA)
-
Adenylyl cyclase assay kit (commercially available)
-
Spectrophotometer or luminometer
Procedure:
-
Membrane Preparation:
-
Excise the heart and isolate the desired cardiac tissue on ice.
-
Mince the tissue and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
In a microplate, add the prepared myocardial membranes to the assay buffer provided in the kit.
-
Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of cAMP produced according to the kit's instructions (e.g., using a colorimetric or fluorescent method).
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and plot a dose-response curve to determine the EC50 of Zinterol.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: A Tool for Investigating Beta-Adrenergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol (B47285) hydrochloride is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. Its utility in research stems from its ability to specifically activate the β2-AR subtype, allowing for the elucidation of its downstream signaling pathways and physiological effects. This document provides detailed application notes and experimental protocols for the use of Zinterol hydrochloride in studying beta-adrenergic signaling, with a focus on both canonical and non-canonical pathways.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₂O₄S·HCl |
| Molecular Weight | 414.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Pharmacological Profile of this compound
This compound exhibits high selectivity for the β2-adrenergic receptor. While comprehensive comparative binding affinity data (Ki) across all three beta-adrenoceptor subtypes is not extensively documented in a single study, the available literature consistently demonstrates its higher affinity and functional potency at the β2-AR compared to β1-AR and β3-AR.
Functional Potency of Zinterol
| Assay | Cell Line/Tissue | Receptor Target | Parameter | Value | Reference |
| Positive Inotropic and Lusitropic Effects | Human Right Atrial Appendage | β2-AR | EC₅₀ | 2-3 nM | [1] |
| Adenylyl Cyclase Stimulation | Human Right Atrial Appendage | β2-AR | EC₅₀ | 30 nM | [1] |
| cAMP Accumulation | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 8.5 | [2] |
| ERK1/2 Phosphorylation | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 10.9 | [2] |
| Extracellular Acidification Rate (ECAR) | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 8.1 | [2] |
| Increase in ICa | Cardiac Myocytes | β2-AR | EC₅₀ | 2.2 nM | [3] |
Signaling Pathways Activated by this compound
Zinterol, as a β2-AR agonist, primarily activates the canonical Gs-adenylyl cyclase-cAMP-PKA pathway. However, evidence also suggests the involvement of non-canonical, G protein-independent pathways, such as the β-arrestin-mediated activation of the ERK/MAPK pathway.
Canonical Gs-cAMP Signaling Pathway
Activation of the β2-AR by Zinterol leads to the coupling of the receptor to the stimulatory G protein, Gs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Non-Canonical β-Arrestin-ERK/MAPK Signaling Pathway
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR, leading to the recruitment of β-arrestin. β-arrestin can act as a scaffold protein, initiating a G protein-independent signaling cascade that results in the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a member of the Mitogen-Activated Protein Kinase (MAPK) family.
Experimental Protocols
The following are detailed protocols for key experiments to study beta-adrenergic signaling using this compound.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for β2-adrenergic receptors expressed in a cell line such as HEK293 or CHO cells.
Materials:
-
HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: Propranolol (B1214883) (a non-selective beta-blocker).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding wells, add 50 µL of a high concentration of propranolol (e.g., 10 µM).
-
Add 50 µL of the radioligand at a concentration close to its Kd (e.g., 1 nM [³H]-CGP12177).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of Zinterol.
-
Determine the IC₅₀ value (the concentration of Zinterol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP).
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Assessment of Zinterol Hydrochloride on Locomotor Activity
These application notes provide a comprehensive overview of the in vivo effects of Zinterol (B47285) Hydrochloride on locomotor activity, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist.[1] Understanding its effects on the central nervous system, particularly on locomotor activity, is crucial for preclinical safety and efficacy profiling. Studies have demonstrated that this compound can modulate locomotor activity in a dose-dependent manner, an effect mediated through its interaction with beta-adrenergic receptors.[2]
Data Presentation
The following table summarizes the quantitative data on the dose-dependent effects of this compound on locomotor activity in Sprague-Dawley rats.
| Dose (mg/kg, IP) | Effect on Locomotor Activity | Significance | Antagonism |
| 0.1 - 1 | Dose-dependent reduction in response rate and increase in reinforcement rate.[2] | Significant decreases in response rate and increases in reinforcement rate observed.[2] | The effect of 0.3 mg/kg was blocked by the beta-adrenergic antagonist propranolol (B1214883).[2] |
| 0.3 - 10 | Dose-dependent reduction in locomotor activity.[2] | Significant reductions observed.[2] | The effect of 1 mg/kg was antagonized by propranolol.[2] |
Experimental Protocols
A detailed methodology for assessing the in vivo effects of this compound on locomotor activity is provided below. This protocol is based on established methods for measuring locomotor activity in rodents following drug administration.[3][4]
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Propranolol (for antagonism studies)
-
Sprague-Dawley rats (male, adult)
-
Open field activity monitoring system (e.g., AccuScan® or similar, with infrared beams)[3]
-
Standard animal cages
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation:
-
House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least 7 days prior to the experiment to allow for acclimatization to the facility.
-
Handle the rats for a few minutes each day for 3-5 days leading up to the experiment to reduce stress-induced responses.
-
-
Habituation to Experimental Setup:
-
On the day before the experiment, habituate the rats to the locomotor activity chambers for a period of 30-60 minutes. This minimizes novelty-induced hyperactivity on the testing day.
-
Administer a vehicle (saline) injection (IP) to habituate the animals to the injection procedure.[3]
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare serial dilutions to achieve the desired final doses (e.g., 0.3, 1, 3, and 10 mg/kg). The volume of injection should be consistent across all groups (e.g., 1 ml/kg).
-
For antagonism studies, prepare a solution of propranolol.
-
-
Experimental Groups:
-
Vehicle Control: Administer saline.
-
Zinterol Treatment Groups: Administer different doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg).
-
(Optional) Antagonism Group: Pre-treat with propranolol (dose to be determined from literature) prior to this compound administration.
-
-
Test Procedure:
-
On the experimental day, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Administer the vehicle or the specified dose of this compound via intraperitoneal (IP) injection.
-
Immediately after injection, place the rat in the center of the open field arena.[3]
-
Record locomotor activity for a predefined period, typically 30-60 minutes, in 5-minute intervals.[3]
-
The system will record parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups and the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for locomotor activity assessment.
References
Application Notes and Protocols: Zinterol Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist utilized in research to investigate the mechanisms of bronchodilation and to study beta-adrenergic receptors.[1] Its specific mode of action makes it a valuable tool in high-throughput screening (HTS) assays for the discovery and characterization of novel modulators of the β2-adrenergic receptor, a key target in respiratory and cardiovascular diseases. These application notes provide detailed protocols and data presentation for the use of this compound as a reference agonist in HTS campaigns.
Mechanism of Action
This compound selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation stimulates the Gαs subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA) and initiates a downstream signaling cascade. This cascade ultimately results in various cellular responses, including smooth muscle relaxation.
Data Presentation
The potency of Zinterol can be quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible response.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Zinterol | CHO (expressing human recombinant β2 adrenergic receptor) | cAMP Elevation | 0.054 | [4] |
| Zinterol | Cardiac Myocytes | ICa Increase | 2.2 | [2][4] |
Experimental Protocols
High-throughput screening for GPCRs often involves automated testing of numerous compounds to identify potential ligands by measuring the cellular response, such as the generation of second messengers.[5] The following is a detailed protocol for a competitive binding assay and a functional cAMP assay using this compound as a reference agonist.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of test compounds to displace a radiolabeled ligand from the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [3H]-CGP12177)
-
This compound
-
Test compounds
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-β2AR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand, and either this compound (for control wells), test compounds, or buffer (for total binding wells).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Transfer the contents of the plate to a filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of a non-labeled ligand) from total binding. Calculate the inhibition constant (Ki) for the test compounds based on their ability to displace the radioligand.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a common HTS functional assay to measure the increase in intracellular cAMP levels following receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Test compounds
-
HTRF cAMP assay kit (containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Seed the CHO-K1-β2AR cells into 384-well plates and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Assay Execution:
-
Remove the cell culture medium from the plates.
-
Add the diluted this compound or test compounds to the respective wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add the cAMP-d2 acceptor and anti-cAMP-cryptate donor from the HTRF kit, which also contains a cell lysis agent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and use a standard curve to determine the cAMP concentration. Plot dose-response curves to determine the EC50 for this compound and the potency and efficacy of test compounds.
Visualizations
Caption: Signaling pathway of this compound.
Caption: High-throughput screening workflow.
References
Preparing Zinterol Hydrochloride Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and application of Zinterol (B47285) Hydrochloride stock solutions for experimental use. Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist, making it a valuable tool in cardiovascular and neurological research.[1][2]
Chemical and Physical Properties
This compound is the hydrochloride salt of Zinterol, offering improved water solubility and stability compared to its free base form.[3] It is essential to understand its fundamental properties for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Synonyms | MJ 9184-1, Zinterol HCl, NSC-284704 | [4] |
| Molecular Formula | C₁₉H₂₇ClN₂O₄S | [4] |
| Molecular Weight | 414.95 g/mol | [1][4][5][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [5] |
Solubility and Stock Solution Preparation
Proper dissolution and storage are critical to maintaining the bioactivity of this compound. The choice of solvent and storage conditions will depend on the intended experimental application.
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | ≥50 mg/mL (120.50 mM) | 10 mM - 50 mM |
| Water | 1 mg/mL (with warming) | Up to 2.4 mM |
Note: For DMSO, it is recommended to use a fresh, anhydrous grade, as the presence of water can impact solubility.[1] Ultrasonic treatment may be necessary to achieve complete dissolution in DMSO.[1]
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.15 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.15 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, use an ultrasonic bath for short intervals until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1]
-
Storage: Store the aliquots as recommended in the table below.
Storage and Stability
The stability of this compound stock solutions is dependent on the storage temperature.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
| 4°C (Solid) | As per manufacturer's recommendations | Store in a desiccated environment, away from moisture.[1] |
Important: Stock solutions should be sealed tightly and protected from moisture.[1]
Mechanism of Action and Signaling Pathway
Zinterol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][3] Upon binding, it primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[8] In cardiac myocytes, this pathway can lead to an increase in intracellular calcium.[3] There is also evidence that Zinterol can activate MAPK signaling pathways.[9]
Experimental Protocols
The working concentration of this compound will vary depending on the experimental model and desired effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
In Vitro Application: Treatment of Cultured Cells
Objective: To assess the effect of this compound on a specific cellular response (e.g., cAMP production, gene expression).
Protocol:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using the appropriate cell culture medium to achieve the desired final concentrations. It is important to ensure the final concentration of DMSO is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, harvest the cells for downstream analysis (e.g., cAMP assay, qPCR, Western blot).
Example Working Concentrations: The EC₅₀ for increasing calcium current in cardiac myocytes has been reported as 2.2 nM.[1][3] For adenylyl cyclase stimulation, EC₅₀ values are in the nanomolar range.[8] Therefore, a starting dose-response range of 1 nM to 1 µM is recommended.
In Vivo Application: Administration in Rodent Models
Objective: To investigate the systemic effects of this compound (e.g., on cardiovascular parameters or locomotor activity).[1][2]
Protocol:
-
Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Dosing Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with a sterile, injectable vehicle (e.g., saline) to the desired final concentration for injection. The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume.
-
Administration: Administer the this compound solution to the animals via the desired route (e.g., intraperitoneal injection, intravenous bolus).[1][2]
-
Monitoring and Analysis: Monitor the animals for the desired physiological or behavioral responses over a specified time course.
Example Dosages:
-
Ventricular Arrhythmias in Rabbits: An intravenous bolus of 2.5 µg/kg was shown to induce ventricular arrhythmias.[1]
-
Locomotor Activity in Rats: Doses of 0.3-10 mg/kg significantly reduced locomotor activity.[2]
Safety Precautions
This compound is harmful if swallowed and causes serious eye irritation.[4] It may also cause skin and respiratory irritation.[10] Standard laboratory safety practices should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H27ClN2O4S | CID 37989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zinterol = 98 HPLC 38241-28-0 [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Zinterol Hydrochloride Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the effects of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Zinterol Hydrochloride is a valuable tool for studying the β2-adrenergic signaling pathway.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration modulates various downstream cellular processes. Accurate quantification of Zinterol-induced cAMP elevation is crucial for characterizing its potency and efficacy, as well as for screening potential therapeutic agents that target this pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cAMP levels and adenylyl cyclase activity from various studies.
Table 1: Potency of this compound in Inducing cAMP Accumulation
| Cell Type | Assay Method | EC50 (nM) | Notes | Reference |
| Chinese Hamster Ovary (CHO) cells | Flashplate method | 0.054 | Agonist activity at human recombinant β2-adrenergic receptor. | [1] |
| Human Atrium | Adenylyl cyclase activity assay | 30 | Stimulation of adenylyl cyclase activity. | [5] |
| CHO-K1 cells expressing human β3-adrenoceptors | cAMP accumulation assay | ~3.16 (pEC50 = 8.5) | Zinterol also shows activity at β3-adrenoceptors. | [6][7] |
Table 2: Functional Effects of Zinterol Mediated by cAMP
| Tissue/Cell Type | Effect | EC50 (nM) | Notes | Reference |
| Human Atrium | Positive inotropic effect | 3 | Increase in contractile force. | [5] |
| Human Atrium | Lusitropic effect (hastened relaxation) | 2 | Reduction in the half-time of relaxation. | [5] |
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to the production of cAMP.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed protocols for quantifying this compound-induced cAMP accumulation in a cell-based setting.
Protocol 1: cAMP Quantification using a Homogeneous Bioluminescent Assay (e.g., cAMP-Glo™ Assay)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.[8][9]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
cAMP-Glo™ Assay Kit (or equivalent)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Follow the manufacturer's instructions for the cAMP-Glo™ Assay.[8] This typically involves:
-
Adding a lysis buffer containing a reagent that stops phosphodiesterase activity.
-
Incubating to lyse the cells and release cAMP.
-
Adding a detection solution containing protein kinase A (PKA), which is activated by cAMP.
-
Adding a kinase-glo reagent to measure the remaining ATP after the PKA reaction. The luminescence signal is inversely proportional to the cAMP concentration.[9]
-
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Caption: Bioluminescent cAMP assay workflow.
Protocol 2: cAMP Quantification using an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive immunoassay for the quantitative determination of cAMP.[10][11]
Materials:
-
Cultured cells expressing the β2-adrenergic receptor
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP ELISA kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed cells as described in Protocol 1.
-
Pre-incubate cells with a phosphodiesterase inhibitor for 10-15 minutes to prevent cAMP degradation.
-
Treat cells with various concentrations of this compound and a vehicle control for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Ensure complete lysis to release intracellular cAMP.
-
-
ELISA Procedure:
-
Follow the specific instructions of the cAMP ELISA kit.[10] A typical procedure involves:
-
Adding cell lysates and cAMP standards to wells pre-coated with a cAMP capture antibody.
-
Adding a horseradish peroxidase (HRP)-conjugated cAMP tracer. This will compete with the cAMP in the sample/standard for binding to the capture antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using the known cAMP standards.
-
Determine the cAMP concentration in the cell lysates from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and calculate the EC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting Zinterol Hydrochloride experimental results
Welcome to the technical support center for Zinterol (B47285) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing clear guidance on protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Zinterol Hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] Its primary mechanism of action involves binding to and activating β2ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.[3][4]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in research to study the effects of β2AR stimulation. Common applications include investigating bronchodilation, smooth muscle relaxation, cardiac function, and anti-inflammatory responses. It is also used in studies of locomotor activity and as a tool compound to explore β2AR signaling pathways, desensitization, and internalization.[5][6]
Q3: What are some potential off-target effects of this compound?
While Zinterol is considered a selective β2AR agonist, high concentrations may lead to off-target effects. These can include stimulation of other adrenergic receptor subtypes, such as β1 or β3 receptors.[7][8] Additionally, under certain experimental conditions, β2ARs can couple to alternative signaling pathways beyond the canonical Gs-cAMP pathway, such as Gq or Gi proteins, which could lead to unexpected cellular responses.[4][9][10][11]
Q4: How should I prepare and store this compound solutions?
This compound is a powder that should be stored in a desiccated environment at room temperature.[2] For experimental use, it is soluble in DMSO (≥15 mg/mL). Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Experimental Results
Issue 1: Inconsistent or Non-reproducible Dose-Response Curves
Question: My dose-response curves for this compound are variable between experiments. What could be the cause?
Possible Causes and Solutions:
-
Cell Passage Number and Health: The expression levels of β2AR can change with increasing cell passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cell viability and morphology to ensure a healthy cell population.
-
-
Inconsistent Cell Seeding Density: Variations in the number of cells per well can significantly impact the results of cell-based assays.[12][13][14][15]
-
Solution: Optimize and strictly control the cell seeding density for your specific cell line and assay format. Perform cell counts before each experiment to ensure consistency.
-
-
This compound Stability: The stability of this compound in cell culture media over the course of a long incubation period could be a factor.[16][17]
-
Solution: For long-term experiments, consider refreshing the media with freshly diluted this compound at appropriate intervals.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and other factors that may interfere with β2AR signaling.
-
Solution: Test and use a single, qualified lot of FBS for a series of experiments to minimize variability.
-
Issue 2: Low Signal-to-Noise Ratio in cAMP Assays
Question: I am not observing a robust increase in cAMP levels upon stimulation with this compound. How can I improve my signal?
Possible Causes and Solutions:
-
Low β2AR Expression in the Chosen Cell Line: The cell line you are using may not express a sufficient number of β2ARs to generate a strong cAMP signal.[1][18]
-
Receptor Desensitization and Internalization: Prolonged exposure to Zinterol can lead to desensitization and internalization of β2ARs, reducing the cell's responsiveness.[21][22][23]
-
Solution: Optimize the stimulation time. For acute cAMP measurements, a short stimulation period (e.g., 15-30 minutes) is often sufficient.
-
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells can dampen the signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.
-
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293, A549, BEAS-2B, or β2AR-overexpressing stable cell line | Ensures sufficient receptor density for a robust signal. |
| Stimulation Time | 15-30 minutes | Minimizes receptor desensitization and internalization. |
| PDE Inhibitor | IBMX (100-500 µM) | Prevents cAMP degradation and enhances signal accumulation. |
Issue 3: Unexpected Decrease in Cell Viability at High Concentrations
Question: I am observing a decrease in cell viability in my MTT or similar assays when using high concentrations of this compound. Is this expected?
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets, leading to cytotoxicity.[8][24][25][26]
-
Solution: Perform control experiments using a β2AR antagonist (e.g., propranolol) to confirm that the observed effects are mediated by the β2AR. If the antagonist does not rescue the phenotype, off-target effects are likely.
-
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound, such as DMSO, can be toxic to cells.[13][27]
-
Solution: Ensure that the final concentration of the solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) to assess its effect on cell viability.
-
-
Cellular Stress Response: Overstimulation of the β2AR pathway could potentially lead to cellular stress and apoptosis in some cell types.
-
Solution: Investigate markers of apoptosis (e.g., caspase activation) to determine if this is the mechanism of cell death.
-
| Parameter | Recommendation | Rationale |
| β2AR Antagonist Control | Propranolol (10 µM) | To confirm β2AR-mediated effects. |
| Vehicle Control | Solvent (e.g., DMSO) at the highest concentration used | To assess solvent toxicity.[13][27] |
| Apoptosis Assay | Caspase-3/7 activity assay | To investigate the mechanism of cell death. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
Cells expressing β2AR (e.g., HEK293)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Pre-treatment: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve and plot the dose-response curve.
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the β2AR upon agonist stimulation, a key event in receptor desensitization and signaling.[28][29][30][31][32]
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin cell line)
-
Cell culture medium
-
Assay plates (as recommended by the assay kit manufacturer)
-
This compound
-
Assay reagents from a commercial β-arrestin recruitment kit
Methodology:
-
Cell Seeding: Plate the β-arrestin reporter cells in the recommended assay plate at the density specified by the manufacturer and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a positive control agonist and a vehicle control.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the kit protocol and incubate as required.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the dose-response curve to determine the potency and efficacy of this compound in inducing β-arrestin recruitment.
Visualizations
References
- 1. Expression and function of beta-adrenergic receptors in human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | 38241-28-0 [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antithetic regulation by beta-adrenergic receptors of Gq receptor signaling via phospholipase C underlies the airway beta-agonist paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 20. innoprot.com [innoprot.com]
- 21. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Agonist-directed desensitization of the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 30. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 31. biorxiv.org [biorxiv.org]
- 32. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zinterol Hydrochloride for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zinterol Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective beta-2 adrenoceptor (β2AR) agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation primarily stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.[1][2][3][4]
Q2: What are the main downstream signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the canonical Gs-cAMP-PKA pathway. Upon binding of Zinterol to the β2AR, the Gs protein is activated, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[5] In addition to the canonical pathway, β2ARs can also couple to Gi proteins, which can modulate signaling. Furthermore, non-canonical, cAMP-independent pathways have been identified, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][6][7]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in your cell culture medium or assay buffer. To maintain the stability of the stock solution, it is advisable to store it at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller volumes.
Q4: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell type, the specific endpoint being measured, and the expression level of β2-adrenergic receptors. As a starting point, a concentration range of 1 nM to 1 µM is often used for initial dose-response experiments. For specific examples, an EC50 of 2.2 nM has been reported for the increase of L-type Ca2+ current (ICa)[1][3], and an EC50 of 0.054 nM has been noted in CHO cells.[7]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are passaged consistently and are in the logarithmic growth phase at the time of the experiment. Maintain a consistent cell density and seeding protocol for all experiments.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Receptor desensitization.
-
Solution: Prolonged exposure to agonists can lead to the desensitization and downregulation of β2-adrenergic receptors.[8] Consider shorter incubation times or perform a time-course experiment to identify the optimal window for measuring the desired response.
-
Issue 2: Lower than expected potency or efficacy.
-
Possible Cause: Low expression of β2-adrenergic receptors in the chosen cell line.
-
Solution: Verify the expression of β2AR in your cell line using techniques such as qPCR, Western blotting, or flow cytometry. If expression is low, consider using a cell line known to express high levels of β2AR (e.g., HEK293 or CHO cells stably expressing the receptor).
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize assay parameters such as incubation time, cell density, and the concentration of other reagents (e.g., phosphodiesterase inhibitors in a cAMP assay).
-
-
Possible Cause: Presence of antagonists in the cell culture medium.
-
Solution: Some components of serum can interfere with GPCR signaling. Consider using serum-free medium for the duration of the experiment.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause: Activation of other adrenergic receptor subtypes.
-
Solution: Although Zinterol is a selective β2AR agonist, at high concentrations, it may exhibit some activity at other adrenergic receptors.[9] Perform experiments in the presence of selective antagonists for other β-adrenergic subtypes to confirm the specificity of the observed effect.
-
-
Possible Cause: Activation of non-canonical signaling pathways.
Quantitative Data
The following table summarizes some of the reported in vitro effective concentrations for Zinterol. It is important to note that these values are context-dependent and should be used as a guide for designing your own experiments.
| Parameter | Value | Cell/Tissue Type | Assay/Effect Measured | Reference |
| EC50 | 2.2 nM | Cardiac Myocytes | Increase in L-type Ca2+ current (ICa) | [1][3] |
| EC50 | 0.054 nM | CHO cells | Not specified | [7] |
| pEC50 | 8.5 | CHO-K1 cells expressing human β3-adrenoceptors | cAMP accumulation | [10] |
| pEC50 | 10.9 | CHO-K1 cells expressing human β3-adrenoceptors | Erk1/2 phosphorylation | [10] |
| pEC50 | 5.9 | CHO-K1 cells expressing human β3-adrenoceptors | p38 MAPK phosphorylation | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Zinterol concentration).
-
Remove the old medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11][12][13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. cAMP Accumulation Assay
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound.
-
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Microplate reader compatible with the chosen assay kit
-
-
Procedure:
-
Seed cells into a suitable assay plate (e.g., 96-well or 384-well) and culture overnight.[14]
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.[15]
-
Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor.
-
Add the Zinterol dilutions or vehicle control to the cells and incubate for the desired stimulation time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
3. Receptor Binding Assay
This protocol provides a general framework for a competitive receptor binding assay to determine the affinity of this compound for the β2-adrenergic receptor.
-
Materials:
-
Cell membranes or whole cells expressing β2-adrenergic receptors
-
Radiolabeled ligand with known affinity for β2AR (e.g., [3H]-CGP12177)
-
This compound stock solution
-
Assay buffer
-
Filter plates and vacuum manifold
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[16]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known β2AR antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.[10]
-
Calculate the specific binding at each concentration of Zinterol and determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).
-
Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Beta-adrenergic signaling in the heart: dual coupling of the beta2-adrenergic receptor to G(s) and G(i) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zinterol Hydrochloride off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Zinterol (B47285) Hydrochloride and methods to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Zinterol Hydrochloride?
This compound is a potent and selective β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are coupled to Gs-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses, including smooth muscle relaxation.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its activity on β1-adrenergic receptors, particularly at higher concentrations.[3] This can lead to cardiac side effects such as arrhythmias.[1][2] There is also evidence to suggest that at high doses, Zinterol may cross the blood-brain barrier and affect beta-adrenergic receptor density in the central nervous system.[4] Additionally, some studies have investigated the interaction of β2-agonists with other receptors, but a comprehensive screening profile for Zinterol across a wide range of G-protein coupled receptors (GPCRs) is not publicly available.
Q3: How can I control for the on-target effects of Zinterol in my experiments?
To confirm that the observed effects are mediated by the β2-adrenergic receptor, you can use a selective β2-adrenergic receptor antagonist, such as ICI 118,551. Co-incubation of your experimental system with Zinterol and a sufficient concentration of ICI 118,551 should block the effects of Zinterol.
Q4: How can I control for the off-target effects of Zinterol on β1-adrenergic receptors?
To distinguish between β2- and β1-adrenergic receptor-mediated effects, you can use the highly selective β1-adrenoceptor antagonist, CGP 20712A. By blocking β1-adrenergic receptors with CGP 20712A, you can isolate and study the specific effects of Zinterol on β2-adrenergic receptors.
Troubleshooting Guides
Problem 1: Unexpected Cardiac Effects in In Vivo Studies
Symptoms:
-
Observation of arrhythmias, such as premature ventricular complexes (PVCs) or ventricular tachycardia (VT), in animal models treated with Zinterol.[1]
-
Significant changes in heart rate or blood pressure that are not consistent with selective β2-adrenergic activation.
Possible Cause:
-
Off-target activation of β1-adrenergic receptors in the heart by Zinterol, especially at higher doses.
Solutions:
-
Dose Reduction: Lower the dose of Zinterol to a range where it exhibits higher selectivity for the β2-adrenergic receptor. For example, in rabbits, a dose of 1 µg/kg did not induce arrhythmias, whereas 2.5 µg/kg did.[1]
-
Use of a Selective β1-Antagonist: Co-administer a selective β1-adrenergic receptor antagonist, such as CGP 20712A, to block the cardiac off-target effects.
-
Experimental Control Group: Include a control group treated with the vehicle and another group treated with a non-selective beta-agonist like isoproterenol (B85558) to compare the profiles of cardiac effects.
Problem 2: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
High variability in cAMP levels or other downstream signaling readouts between experiments.
-
The observed effect of Zinterol is not completely blocked by the β2-antagonist ICI 118,551.
Possible Causes:
-
Presence of multiple β-adrenergic receptor subtypes in the cell line: The cell line used may express endogenous β1- or other adrenergic receptors, leading to a mixed response.
-
Receptor desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization and downregulation.
Solutions:
-
Characterize Your Cell Line: Perform qPCR or antibody-based assays to determine the expression profile of adrenergic receptor subtypes in your cell line.
-
Use Selective Antagonists: Employ both ICI 118,551 and CGP 20712A to dissect the contribution of β2 and β1 receptors to the observed effect.
-
Optimize Agonist Concentration and Incubation Time: Determine the optimal concentration of Zinterol and the shortest effective incubation time to minimize receptor desensitization. Run a dose-response curve to identify the EC50 and use concentrations around this value.
-
Control for Non-Specific Binding: Include a control with a high concentration of a non-labeled ligand to determine the level of non-specific binding in radioligand binding assays.
Quantitative Data Summary
| Compound | Target Receptor | Affinity/Potency (EC50/IC50/Ki) | Reference |
| This compound | β2-Adrenergic Receptor | EC50: 2.2 nM (for ICa increase) | [1] |
| This compound | β1-Adrenergic Receptor | Lower affinity, active at higher concentrations | [3] |
| ICI 118,551 | β2-Adrenergic Receptor | High affinity antagonist | |
| CGP 20712A | β1-Adrenergic Receptor | IC50: 0.7 nM, ~10,000-fold selectivity over β2 |
Experimental Protocols
Protocol 1: In Vitro Control for Off-Target Effects in a Cell-Based cAMP Assay
This protocol describes how to use selective antagonists to differentiate between β2- and β1-adrenergic receptor-mediated effects of Zinterol on intracellular cAMP levels.
Materials:
-
Cells expressing β1- and/or β2-adrenergic receptors
-
This compound
-
ICI 118,551 (selective β2-antagonist)
-
CGP 20712A (selective β1-antagonist)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Pre-incubation with Antagonists:
-
To block β2-receptors, pre-incubate cells with an appropriate concentration of ICI 118,551 for 30 minutes.
-
To block β1-receptors, pre-incubate cells with an appropriate concentration of CGP 20712A for 30 minutes.
-
Include a vehicle control group (no antagonist).
-
-
Stimulation with Zinterol: Add Zinterol at various concentrations to the wells (including those with and without antagonists) and incubate for the optimized duration (e.g., 15-30 minutes). Include a vehicle control for Zinterol.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Compare the dose-response curves of Zinterol in the absence and presence of each antagonist to determine the contribution of each receptor subtype to the cAMP response.
Protocol 2: In Vivo Control for Cardiac Off-Target Effects in a Mouse Model
This protocol provides a general framework for using a selective β1-antagonist to mitigate the cardiac off-target effects of Zinterol in a mouse model.
Materials:
-
Mice
-
This compound
-
CGP 20712A
-
Vehicle (e.g., saline)
-
ECG monitoring equipment
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the experimental setup.
-
Baseline ECG Recording: Record baseline ECG for a sufficient period before drug administration.
-
Drug Administration:
-
Control Group: Administer vehicle.
-
Zinterol Group: Administer Zinterol at the desired dose (e.g., via intraperitoneal injection).
-
Combination Group: Pre-treat a group of mice with CGP 20712A (at a dose known to block β1-receptors) for a specified time before administering Zinterol.
-
-
ECG Monitoring: Continuously monitor and record the ECG for a defined period after drug administration to detect any arrhythmias or changes in heart rate.
-
Data Analysis: Analyze the ECG recordings to quantify the incidence and severity of arrhythmias in each group. Compare the Zinterol group with the combination group to assess the role of β1-receptor activation in the observed cardiac effects.
Visualizations
Caption: this compound signaling pathways and points of control.
Caption: Experimental workflows for controlling Zinterol's off-target effects.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of the beta-adrenergic receptor agonist zilpaterol on the LPS-induced production of TNF-alpha in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride protocol refinement for improved reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of experiments involving Zinterol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective β2-adrenoceptor agonist.[1][2] It primarily functions by activating β2-adrenergic receptors, which are coupled to the Gs G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade ultimately results in various cellular responses, such as smooth muscle relaxation.
Q2: How should I prepare and store a this compound stock solution?
For optimal results, prepare the stock solution and aliquot it to avoid repeated freeze-thaw cycles. The prepared solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] this compound is soluble in DMSO at concentrations of ≥15 mg/mL.
Q3: What are common causes of variability in cAMP assays?
Variability in cAMP assays can arise from several factors, including inconsistent cell density, improper incubation times, and issues with assay reagents.[5][6] It is crucial to optimize cell numbers and stimulation times for your specific cell line and experimental conditions. High or low luminescent signals in cAMP-Glo™ assays, for instance, can indicate that the cAMP levels are outside the linear range of the standard curve.
Q4: How can I ensure my experimental results are specifically due to β2-adrenoceptor activation?
To confirm that the observed effects are mediated by the β2-adrenoceptor, it is recommended to use a selective β2-adrenoceptor antagonist, such as ICI 118,551. Pre-treatment with a selective antagonist should block the effects of Zinterol. This control helps to verify the specificity of the Zinterol-induced response.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no response to Zinterol | 1. Degraded Zinterol Stock: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Low Receptor Expression: The cell line used may have low or no expression of the β2-adrenergic receptor. 3. Suboptimal Assay Conditions: Incubation time, cell density, or reagent concentrations may not be optimal. | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound and store it in aliquots at -80°C.[1] 2. Verify Receptor Expression: Confirm β2-adrenoceptor expression in your cell line using techniques like qPCR or western blotting. 3. Optimize Assay Parameters: Perform a titration of Zinterol concentrations and optimize incubation times and cell density for your specific experimental setup. |
| High background signal in cAMP assay | 1. Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, affecting the baseline. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Use a PDE Inhibitor: Include a non-specific PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[5] 2. Use Fresh Reagents: Prepare fresh buffers and assay solutions to rule out contamination. |
| Inconsistent EC50 values | 1. Variability in Cell Passage Number: Receptor expression and signaling can change with cell passage number. 2. Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in concentration. 3. Edge Effects in Plate-Based Assays: Evaporation from wells at the edge of the plate can concentrate reagents. | 1. Use Consistent Passage Numbers: Use cells within a defined passage number range for all experiments. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Unexpected off-target effects | 1. High Zinterol Concentration: At very high concentrations, Zinterol may lose its selectivity and interact with other receptors. 2. Cell Line-Specific Responses: The observed effect may be a unique response of the particular cell line being used. | 1. Perform a Dose-Response Curve: Use the lowest effective concentration of Zinterol to minimize the risk of off-target effects. 2. Use Control Cell Lines: Test the effect of Zinterol on a cell line known not to express β2-adrenergic receptors. |
Quantitative Data Summary
The following table summarizes key quantitative data for Zinterol from various studies.
| Parameter | Value | Experimental System | Reference |
| EC50 for ICa increase | 2.2 nM | Not specified | [1][2] |
| EC50 for positive inotropic effects | 3 nM | Human atrial strips | |
| EC50 for lusitropic effects | 2 nM | Human atrial strips | |
| EC50 for adenylyl cyclase stimulation | 30 nM | Human atrial tissue homogenates |
Key Experimental Methodologies
General Protocol for Adenylyl Cyclase Activation Assay
This protocol provides a general framework for measuring Zinterol-stimulated adenylyl cyclase activity. Specific parameters should be optimized for your experimental system.
-
Cell Culture: Plate cells at an optimized density in an appropriate multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Zinterol Stimulation: Add varying concentrations of this compound to the wells. For antagonist experiments, pre-incubate with the antagonist for 15-30 minutes before adding Zinterol.
-
Incubation: Incubate for 10-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP detection kit.
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available assay kit (e.g., cAMP-Glo™ Assay) following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value using appropriate software.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for a Zinterol assay.
Caption: A logical approach to troubleshooting irreproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Addressing poor solubility of Zinterol Hydrochloride in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Zinterol Hydrochloride in experimental assays.
Troubleshooting Guide: Addressing Poor Solubility
Low aqueous solubility of this compound can lead to inaccurate and unreliable assay results. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment & Recommended Actions
If you are observing precipitation, cloudiness, or lower-than-expected potency in your assays, consider the following steps:
-
Solvent Selection: this compound has limited aqueous solubility. The use of a co-solvent is often necessary to achieve desired concentrations.
-
pH Adjustment: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution.
-
Temperature Control: Solubility can be temperature-dependent. Gentle warming can aid dissolution, but stability must be considered.
dot
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Quantitative Data on Solvents
Directly dissolving this compound in aqueous buffers can be challenging. A common strategy is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium.
| Solvent | Solubility | Recommended Stock Concentration | Final Assay Concentration (DMSO) | Notes |
| DMSO | ≥15 mg/mL[1] | 10-50 mM | <0.5% (ideally ≤0.1%) | Ensure final DMSO concentration is not toxic to cells. Perform serial dilutions to avoid precipitation. |
| Water | 1 mg/mL (with warming)[1] | Low | N/A | May not be suitable for high-concentration stock solutions. Warming may be required, but stability should be monitored. |
| Ethanol | Data not available | Variable | <1% | Can be used as a co-solvent. The final concentration should be tested for effects on the assay. |
Experimental Protocols
Protocol for Solubilizing this compound using DMSO
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or incubator (optional)
-
Aqueous assay buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
To minimize precipitation upon dilution into an aqueous buffer, perform a serial dilution.
-
For example, to achieve a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Add the DMSO stock or intermediate solution to the pre-warmed buffer to achieve the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Mix gently but thoroughly.
-
-
Control Group:
-
Prepare a vehicle control containing the same final concentration of DMSO in the assay buffer as the this compound-treated samples.
-
Frequently Asked Questions (FAQs)
Q1: I am still seeing precipitation after following the DMSO protocol. What should I do?
A1: If precipitation persists, consider the following:
-
Lower the final concentration: Your desired concentration might be above the solubility limit in the final assay buffer, even with DMSO.
-
Optimize the buffer pH: The solubility of this compound, a basic compound, may be influenced by pH. Experiment with slightly adjusting the pH of your assay buffer.
-
Use a different co-solvent: In some cases, a combination of solvents (e.g., DMSO and ethanol) might improve solubility. However, extensive validation is required to ensure the solvent mixture does not interfere with the assay.
Q2: What is the stability of this compound in aqueous solution?
Q3: Can I use sonication to dissolve this compound?
A3: Sonication can be used to aid in the dissolution of this compound in DMSO. However, be cautious as prolonged or high-energy sonication can potentially degrade the compound. Use short bursts in a water bath to avoid excessive heating.
Q4: How does pH affect the solubility and stability of this compound?
A4: While specific data for this compound is limited, the solubility of basic drugs generally increases in acidic conditions and decreases in basic conditions. Conversely, stability is often optimal within a specific pH range and can decrease at pH extremes. It is advisable to conduct preliminary experiments to determine the optimal pH for both solubility and stability in your specific assay system.
dot
Caption: General relationship between pH, solubility, and stability for basic compounds.
References
Zinterol Hydrochloride degradation in experimental setups
Welcome to the Zinterol Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound in experimental setups.
Disclaimer: this compound is a research compound, and publicly available data on its degradation is limited. The information provided here is based on the chemical structure of the molecule, general principles of drug degradation, and established analytical methodologies. The proposed degradation pathways are predictive and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a potent and selective β2-adrenoceptor agonist. Its chemical structure, N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride, contains several functional groups that may be susceptible to degradation under certain experimental conditions. These include a secondary alcohol, a secondary amine, a phenolic hydroxyl group, and a sulfonamide group. The molecule is also an ethanolamine (B43304) derivative.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its structure, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The phenolic hydroxyl group and the secondary amine are prone to oxidation. This can be initiated by exposure to air (autoxidation), light, or the presence of metal ions. Oxidation can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation of the phenol (B47542) and amine moieties.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions and high temperatures could potentially affect the molecule, although this is considered a less probable pathway compared to oxidation.
-
Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. A refrigerator or freezer, protected from light, is recommended.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Solvent Choice: Use high-purity, degassed solvents for solution preparation. Avoid solvents that may contain peroxide impurities.
-
pH Control: Maintain the pH of your experimental solutions within a stable range, as extreme pH can catalyze degradation. The optimal pH for stability should be determined experimentally.
-
Light Protection: Protect solutions from light at all times by using amber vials or wrapping containers with aluminum foil.
Q4: I am observing a color change in my this compound solution. What could be the cause?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The phenolic group in Zinterol is susceptible to oxidation, which can form colored quinone-like structures. If you observe a color change, it is recommended to discard the solution and prepare a fresh one, taking extra precautions to minimize exposure to oxygen and light.
Q5: My experimental results are inconsistent. Could this compound degradation be a factor?
A5: Yes, inconsistent results can be a sign of compound instability. If the concentration of active this compound is decreasing over the course of an experiment due to degradation, it will affect the observed biological or chemical effects. It is crucial to ensure the stability of your compound under your specific experimental conditions. A stability-indicating analytical method, such as HPLC, can be used to assess the integrity of your this compound solutions over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Unexpected or inconsistent biological activity | Degradation of this compound leading to a lower effective concentration. | • Prepare fresh solutions for each experiment.• Perform a time-course experiment to check the stability of this compound under your specific assay conditions using an analytical method like HPLC.• Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC) | Formation of degradation products. | • Conduct a forced degradation study to identify potential degradation products.• Optimize chromatographic conditions to ensure separation of the parent compound from all degradation products.• Characterize the structure of the degradation products using techniques like LC-MS/MS. |
| Discoloration (e.g., yellowing) of solid compound or solutions | Oxidation of the phenolic or amine functional groups. | • Store the compound under an inert atmosphere (e.g., argon or nitrogen).• Prepare solutions with degassed solvents.• Protect the compound and its solutions from light at all times. |
| Precipitation in stock solutions upon storage | Poor solubility or degradation leading to insoluble products. | • Confirm the solubility of this compound in your chosen solvent.• Consider using a different solvent or co-solvent system.• Filter the solution before use and verify the concentration of the filtrate. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
- Heat the solution at 80°C for 2 hours.
- Cool the solution to room temperature and neutralize with 0.1 N NaOH.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
- Heat the solution at 80°C for 2 hours.
- Cool the solution to room temperature and neutralize with 0.1 N HCl.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation:
- Place the solid this compound in a hot air oven at 80°C for 48 hours.
- Dissolve the stressed solid in a suitable solvent to achieve a final concentration of 0.1 mg/mL.
-
Photolytic Degradation:
- Expose a solution of this compound (0.1 mg/mL) to a combination of UV and visible light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.
- Analyze the sample at appropriate time points.
3. Analytical Method:
-
Use a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, and use the PDA to screen for degradation products at other wavelengths.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 80°C, 2h | ~5% | 1 | 4.5 min |
| 0.1 N NaOH, 80°C, 2h | ~8% | 2 | 3.8 min, 5.2 min |
| 3% H₂O₂, RT, 24h | ~15% | 3 | 3.2 min, 4.9 min, 6.1 min |
| Thermal (solid), 80°C, 48h | <2% | 1 | 4.9 min |
| Photolytic | ~12% | 2 | 4.9 min, 5.8 min |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Simplified signaling pathway of Zinterol.
Cell viability issues with high concentrations of Zinterol Hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering cell viability issues when using high concentrations of Zinterol Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. What is the likely mechanism?
A1: this compound is a potent and selective β2-adrenoceptor agonist.[1] While its primary mechanism involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and calcium influx, prolonged or excessive stimulation of this pathway can lead to cellular stress and apoptosis.[2][3] High concentrations of β2-adrenergic agonists have been shown to induce apoptosis in various cell types, including cardiac and skeletal muscle cells.[3] The observed cytotoxicity could be a result of receptor overstimulation, leading to downstream effects such as oxidative stress and the activation of apoptotic cascades.[4]
Q2: Could the observed cytotoxicity be an off-target effect of this compound?
A2: While Zinterol is known for its selectivity for the β2-adrenoceptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out without specific experimental validation.[1] Off-target activities are a common concern with small molecules when used at concentrations significantly higher than their effective dose.[5] To investigate this, it is recommended to use a β2-adrenergic receptor antagonist, such as ICI 118,551, in co-treatment with this compound.[2] If the antagonist rescues the cells from the cytotoxic effects, it would strongly suggest that the observed issues are mediated through the β2-adrenergic receptor.
Q3: Our MTT assay results show inconsistent readings or an unexpected increase in signal at high this compound concentrations. What could be the cause?
A3: Inconsistent MTT assay results can arise from several factors. Some compounds can directly interact with the MTT reagent, leading to false readings.[6] It is also possible that at certain concentrations, this compound might be altering the metabolic activity of the cells without affecting their viability, which would influence the MTT readout.[7] Additionally, issues like compound precipitation at high concentrations or uneven cell seeding can contribute to variability.[8] It is advisable to visually inspect the wells for any precipitate and to include proper controls, such as wells with the compound but no cells, to check for direct effects on the MTT reagent.[2]
Q4: What alternative assays can we use to confirm the cytotoxicity of this compound?
A4: To get a more comprehensive understanding of this compound's effect on cell viability, it is recommended to use multiple assays that measure different cellular parameters. Good alternatives to the MTT assay include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[8]
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10]
Troubleshooting Guide
If you are experiencing cell viability issues with high concentrations of this compound, this guide provides a structured approach to troubleshooting.
Data Presentation
To systematically analyze your results, we recommend organizing your quantitative data in a table similar to the one below. This will help in comparing the effects of different concentrations and treatments.
| Concentration of Zinterol HCl (µM) | % Cell Viability (MTT Assay) | % LDH Release | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3 Activity |
| 0 (Vehicle Control) | 100 | 0 | Baseline | 1.0 |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 100 + ICI 118,551 (10 µM) |
Experimental Workflow for Troubleshooting
The following diagram illustrates a recommended workflow for investigating and troubleshooting cell viability issues.
Caption: A workflow for troubleshooting cell viability issues.
Potential Signaling Pathway of this compound-Induced Cytotoxicity
High concentrations of this compound may lead to cytotoxicity through the following hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for cytotoxicity.
Troubleshooting Decision Tree
This decision tree can help you navigate common issues encountered during your experiments.
Caption: A decision tree for troubleshooting experiments.
Experimental Protocols
Here are detailed protocols for the key experiments mentioned in this guide.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Plate and treat cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[6][13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway, by detecting the cleavage of a specific substrate.
Protocol:
-
Treat cells with this compound as previously described.
-
Lyse the cells to release their intracellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to each well.[9][10]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).[9]
-
Determine the fold-change in caspase-3 activity compared to the vehicle-treated control.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. beta2-Adrenergic receptor stimulation in vivo induces apoptosis in the rat heart and soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic signaling and oxidative stress: a role for sirtuins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Inconsistent Zinterol Hydrochloride responses in cell lines
Welcome to the Zinterol Hydrochloride Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variable responses observed with this compound in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors (β2-ARs), which are G-protein coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade mediates various physiological responses, including smooth muscle relaxation.[2]
Q2: Why do I observe different potencies (EC50 values) for this compound in various cell lines?
Inconsistent responses to this compound across different cell lines are common and can be attributed to several factors:
-
Variable β2-Adrenergic Receptor (β2-AR) Expression Levels: The density of β2-ARs on the cell surface can vary significantly between cell types.[3][4] Cell lines with higher receptor numbers will generally exhibit a more robust response to Zinterol.
-
Differential G-Protein Coupling: While classically coupled to Gs to stimulate cAMP production, β2-ARs can also couple to the inhibitory G-protein, Gi. This can lead to the activation of alternative signaling pathways, such as the MAPK/ERK pathway, and can dampen the cAMP response.[5]
-
Receptor Desensitization and Downregulation: Prolonged or repeated exposure to Zinterol can lead to desensitization, a process where the receptor becomes less responsive to the agonist. This can occur through phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase A (PKA), followed by the binding of β-arrestin, which uncouples the receptor from Gs.[6][7][8] Subsequently, the receptors may be internalized (sequestered) from the cell surface and eventually degraded (downregulation), leading to a reduced overall response.[6][9][10]
-
Cell-Specific Signaling Machinery: The downstream signaling components and regulatory proteins present in a particular cell line can influence the ultimate cellular response to β2-AR activation.
Q3: My this compound response is diminishing over time in the same cell line. What could be the cause?
This phenomenon, known as tachyphylaxis, is likely due to receptor desensitization and downregulation.[6][7] Continuous stimulation with an agonist like Zinterol triggers cellular mechanisms that reduce receptor sensitivity and number. To mitigate this, consider the following:
-
Time-course experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs.
-
Agonist-free recovery periods: If conducting repeated stimulations, allow for sufficient time in agonist-free media for receptor resensitization.
-
Lower agonist concentrations: Use the lowest concentration of Zinterol that gives a robust response to minimize the rate of desensitization.
Q4: Can Zinterol activate signaling pathways other than the cAMP pathway?
Yes, Zinterol and other β2-agonists can activate signaling pathways independent of or parallel to the canonical cAMP pathway. The β2-AR can couple to Gi, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[11] Additionally, β-arrestin, besides its role in desensitization, can act as a scaffold protein to initiate distinct signaling events.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, leading to different cell numbers per well. | Ensure thorough cell mixing before plating and use calibrated pipettes for dispensing. Consider using an automated cell counter for accuracy. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer or media to maintain a humidified environment. | |
| Low or no detectable response to Zinterol | Low β2-AR expression in the chosen cell line. | Confirm β2-AR expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express high levels of β2-AR or a recombinant cell line overexpressing the receptor.[3] |
| Degraded or inactive this compound. | Use a fresh, properly stored stock of this compound. Protect from light and repeated freeze-thaw cycles. | |
| Suboptimal assay conditions. | Optimize stimulation time, temperature, and cell density. | |
| Unexpectedly low potency (high EC50 value) | Receptor desensitization during the assay. | Reduce the incubation time with Zinterol. Perform a time-course experiment to identify the optimal window for measuring the response. |
| Presence of antagonists or inverse agonists in the serum of the cell culture medium. | Perform the assay in serum-free media or use charcoal-stripped serum. | |
| Inconsistent dose-response curve shape | Compound precipitation at high concentrations. | Check the solubility of this compound in your assay buffer. Consider using a different solvent or reducing the highest concentration tested. |
| Off-target effects at high concentrations. | Use a selective β2-AR antagonist (e.g., ICI 118,551) to confirm that the observed response is mediated by the β2-AR. |
Data Presentation
Table 1: Potency (EC50) of this compound in Various Tissues and Cell Lines
| Tissue/Cell Line | Assay Type | Measured Response | EC50 (nM) | Reference |
| Human Atrium | Contraction | Positive inotropic effect | 3 | [12] |
| Human Atrium | Relaxation | Lusitropic effect | 2 | [12] |
| Human Atrium | Enzyme Activity | Adenylyl cyclase stimulation | 30 | [12] |
| Cardiac Myocytes | Ion Channel Activity | ICa increase | 2.2 | [1] |
| CHO-K1 cells (expressing human β3-AR) | Second Messenger | cAMP accumulation | pEC50 = 8.5 (~3.16 nM) | [11] |
| CHO-K1 cells (expressing human β3-AR) | Protein Phosphorylation | Erk1/2 phosphorylation | pEC50 = 10.9 (~0.126 nM) | [11] |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation
This protocol is adapted from commercially available cAMP assay kits and general GPCR assay guidance.
Materials:
-
Cells expressing β2-adrenergic receptors
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into a white, opaque multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (to prevent cAMP degradation).
-
Cell Stimulation: Remove the medium from the cells and add the diluted this compound solutions. Include a vehicle control (assay buffer with PDE inhibitor) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the Zinterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Measurement of ERK1/2 Phosphorylation
This protocol is based on standard Western blotting procedures for detecting phosphorylated proteins.
Materials:
-
Cells expressing β2-adrenergic receptors
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Serum Starvation: Grow cells to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Cell Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes). Include a vehicle control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.
Visualizations
Caption: Canonical Gαs Signaling Pathway for Zinterol.
Caption: Troubleshooting Workflow for Inconsistent Zinterol Responses.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 3. Expression and function of beta-adrenergic receptors in human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines - CONICET [bicyt.conicet.gov.ar]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zinterol Hydrochloride-Induced Receptor Downregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Zinterol (B47285) Hydrochloride-induced β2-adrenergic receptor downregulation.
Frequently Asked Questions (FAQs)
Q1: What is Zinterol Hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP).[2]
Q2: What is receptor downregulation and why is it a concern when using this compound?
A2: Receptor downregulation is a process where the number of receptors on the cell surface is reduced following prolonged or repeated exposure to an agonist, such as Zinterol. This is a compensatory mechanism to prevent overstimulation of the cell. It is a significant concern in experimental settings and for therapeutic applications because it can lead to tachyphylaxis (reduced drug effect over time) and desensitization of the target cells to the agonist.[3][4]
Q3: What is the molecular pathway leading to Zinterol-induced downregulation of the β2-adrenergic receptor?
A3: Upon prolonged activation by Zinterol, the β2-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization into endosomes. Once internalized, the receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes, leading to a net loss of receptor number (downregulation).[4]
Q4: How can I quantify the extent of Zinterol-induced receptor downregulation in my experiments?
A4: The most common method is to perform a radioligand binding saturation assay on cell membranes or whole cells. By comparing the maximum number of binding sites (Bmax) in control cells versus cells treated with Zinterol for a specific duration, you can calculate the percentage of receptor downregulation. Other methods include flow cytometry and ELISA using epitope-tagged receptors to quantify cell surface receptor expression.
Q5: Are there strategies to prevent or mitigate Zinterol-induced receptor downregulation?
A5: Yes, several strategies can be employed:
-
GRK Inhibition: Inhibiting GRKs can reduce receptor phosphorylation, leading to decreased β-arrestin recruitment and subsequent internalization and downregulation.
-
Biased Agonism: Utilizing a "biased" agonist that preferentially activates the G-protein signaling pathway over the β-arrestin pathway could theoretically induce less downregulation.
-
Intermittent Dosing: In some contexts, intermittent exposure to an agonist may cause less downregulation than continuous exposure, although this can be system-dependent.
-
Co-treatment with Antagonists: Co-incubation or subsequent treatment with a β-adrenergic antagonist can promote the recycling of internalized receptors back to the cell surface and can reverse agonist-induced downregulation.[5]
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. Insufficient blocking of non-specific sites. Hydrophobic nature of the radioligand. Inadequate washing. | Use a radioligand concentration at or below the Kd. Include a blocking agent like BSA in the assay buffer. Pre-coat filters with a blocking agent (e.g., polyethyleneimine). Increase the number and volume of washes with ice-cold buffer. |
| Low or No Specific Binding | Receptor preparation is degraded or inactive. Low receptor density in the sample. Radioligand has low specific activity or has degraded. Incorrect assay conditions (pH, ion concentration). | Ensure proper storage and handling of cell membranes/lysates. Use a cell line with higher receptor expression if possible. Check the age and specific activity of the radioligand. Optimize the assay buffer composition and incubation time/temperature. |
| High Variability Between Replicates | Inconsistent pipetting. Incomplete cell lysis or membrane preparation. Temperature fluctuations during incubation. Inconsistent washing of filters. | Use calibrated pipettes and consistent technique. Ensure thorough homogenization of samples. Use a temperature-controlled incubator/water bath. Automate washing steps if possible with a cell harvester. |
cAMP Accumulation Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal or No Response to Zinterol | Low receptor expression or coupling to adenylyl cyclase. Cell density is too low. Presence of phosphodiesterases (PDEs) degrading cAMP. Inactive Zinterol or other reagents. | Use a cell line with robust β2-adrenergic receptor expression and coupling. Optimize cell seeding density. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. Check the integrity and concentration of all reagents. |
| High Basal cAMP Levels | Cell density is too high. Constitutive receptor activity. Cells are stressed. | Reduce the number of cells per well. Test for and potentially use an inverse agonist to reduce basal signaling. Handle cells gently and ensure they are in a healthy growth phase. |
| High Variability | Inconsistent cell numbers per well. Edge effects in the microplate. Inaccurate dilutions of compounds. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate or fill them with buffer. Prepare fresh serial dilutions for each experiment. |
Quantitative Data for this compound
The following table summarizes key quantitative parameters for the interaction of Zinterol with the human β2-adrenergic receptor. These values are essential for designing and interpreting experiments.
| Parameter | Value | Assay/Cell System | Reference |
| Binding Affinity (KB) | 5.2 ± 1.6 nM | Adenylate cyclase stimulation blockade in human ventricular myocardium | [5] |
| Potency (EC50) | 0.054 nM | cAMP accumulation in CHO cells expressing human recombinant β2-adrenergic receptor | [1] |
| Receptor Downregulation (Bmax Reduction) | Not explicitly quantified for Zinterol. However, similar β2-agonists like isoproterenol (B85558) can cause a 63% to 74% reduction in β2ARs with chronic infusion.[6] Repeated high doses of zinterol have been shown to reduce β-adrenergic receptor density.[7] | To be determined empirically using saturation binding assays. | N/A |
Experimental Protocols & Workflows
Protocol 1: Quantifying β2-Adrenergic Receptor Downregulation via Radioligand Saturation Binding
This protocol determines the total number of receptors (Bmax) in control versus Zinterol-treated cells.
Materials:
-
Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO)
-
This compound
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)
-
Non-specific competitor (e.g., Propranolol)
-
Cell Scraper
-
Homogenization Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 12.5 mM MgCl2, pH 7.4)
-
Glass fiber filters and filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours) to induce downregulation. Treat the control set with vehicle.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into ice-cold homogenization buffer.
-
Homogenize cells using a Dounce or polytron homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via BCA assay).
-
-
Saturation Binding Assay:
-
Set up assay tubes for total binding and non-specific binding (NSB).
-
For each condition (control and Zinterol-treated), add 20-50 µg of membrane protein to each tube.
-
Add increasing concentrations of the radioligand to all tubes.
-
To NSB tubes, add a high concentration of the non-specific competitor (e.g., 10 µM Propranolol).
-
Incubate at a set temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter.
-
Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot specific binding versus radioligand concentration.
-
Use non-linear regression (one-site binding hyperbola) to determine the Bmax (maximum binding sites) and Kd (radioligand affinity).
-
Calculate the percentage of downregulation: (1 - (Bmax_Zinterol / Bmax_Control)) * 100.
-
Protocol 2: Assessing a Mitigation Strategy using a GRK Inhibitor
This protocol evaluates if a GRK inhibitor can prevent Zinterol-induced downregulation.
Procedure:
-
Follow the "Cell Treatment" steps from Protocol 1, but include an additional experimental group:
-
Group 1 (Control): Vehicle only.
-
Group 2 (Zinterol): this compound (e.g., 1 µM).
-
Group 3 (Zinterol + Inhibitor): Pre-incubate cells with a GRK inhibitor for 30-60 minutes, then add this compound (e.g., 1 µM) in the continued presence of the inhibitor.
-
-
Proceed with "Membrane Preparation," "Saturation Binding Assay," "Filtration and Counting," and "Data Analysis" as described in Protocol 1 for all three groups.
-
Evaluation: Compare the Bmax value from Group 3 to the Bmax values from Group 1 and Group 2. A significant recovery of Bmax in Group 3 towards the level of Group 1 indicates successful mitigation of downregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced sorting of human beta2-adrenergic receptors to lysosomes during downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential downregulation of beta 2-adrenergic receptors in tissue compartments of rat heart is not altered by sympathetic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Zinterol Hydrochloride Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the effects of serum proteins on the in vitro activity of Zinterol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] The elevation of cAMP levels initiates a downstream signaling cascade responsible for various physiological responses, including smooth muscle relaxation.[4]
Q2: How do serum proteins affect the in vitro activity of this compound?
Serum proteins, primarily albumin and α1-acid glycoprotein (B1211001) (AGP), can bind to drugs in the bloodstream.[5][6] In an in vitro setting, the presence of these proteins in the cell culture medium can reduce the concentration of free, unbound this compound available to interact with its target β2-adrenergic receptors. According to the free drug theory, only the unbound fraction of a drug is pharmacologically active.[2] This binding can lead to a rightward shift in the concentration-response curve, meaning a higher total concentration of Zinterol is required to achieve the same level of biological response (e.g., a higher EC50 value).
Q3: What are the major serum proteins that can bind to this compound?
-
Human Serum Albumin (HSA): The most abundant protein in plasma, HSA has multiple binding sites and can bind a wide variety of drugs.
-
α1-Acid Glycoprotein (AGP): A major binding protein for basic and neutral lipophilic drugs.[5]
The extent of binding depends on the physicochemical properties of the drug and the specific binding characteristics of these proteins.
Q4: Why is it important to consider the effect of serum proteins in our in vitro experiments?
Failing to account for the effects of serum proteins can lead to a misinterpretation of a drug's potency and efficacy. For instance, an in vitro assay conducted in a serum-free medium might show a much lower EC50 value for this compound than what would be observed in a more physiologically relevant environment containing serum proteins. This discrepancy can impact the translation of in vitro findings to in vivo models and ultimately to clinical applications. Understanding these effects is crucial for accurate preclinical assessment of drug candidates.
Troubleshooting Guide
Issue 1: We are observing a significantly lower potency (higher EC50) for this compound in our cell-based assay than expected based on published data.
-
Possible Cause 1: Presence of Serum in the Culture Medium.
-
Question: Does your assay medium contain fetal bovine serum (FBS), human serum, or purified serum proteins like bovine serum albumin (BSA) or human serum albumin (HSA)?
-
Explanation: Serum proteins will bind to this compound, reducing the free concentration available to activate the β2-adrenergic receptors on your cells. This will result in an apparent decrease in potency.
-
Solution:
-
Quantify the protein concentration in your assay medium.
-
If possible, conduct a parallel experiment in a serum-free medium or a medium with a defined, low protein concentration to establish a baseline EC50 value.
-
If serum is required for cell health, maintain a consistent serum concentration across all experiments and note this in your experimental details.
-
-
-
Possible Cause 2: Variation in Serum Batches.
-
Question: Have you recently changed the batch of your fetal bovine serum or other serum components?
-
Explanation: The composition and concentration of proteins can vary between different batches of serum, leading to variability in drug binding and, consequently, in your assay results.
-
Solution:
-
Test each new batch of serum to ensure consistency in your assay results.
-
If possible, purchase a large single lot of serum to be used for a complete set of experiments.
-
-
Issue 2: Our cAMP assay results are highly variable when testing this compound in the presence of serum proteins.
-
Possible Cause 1: Inconsistent Protein Concentration.
-
Question: Are you carefully controlling the final concentration of serum or serum proteins in your assay wells?
-
Explanation: Small variations in the amount of serum added to each well can lead to significant differences in the free concentration of this compound, causing variability in the measured cAMP response.
-
Solution:
-
Prepare a master mix of your assay medium containing the desired final concentration of serum to ensure uniform distribution across all wells.
-
Be meticulous with your pipetting technique.
-
-
-
Possible Cause 2: Non-specific Effects of Serum.
-
Question: Have you included appropriate controls to account for any effects of the serum itself on the cells or the assay chemistry?
-
Explanation: Serum can contain endogenous factors that may influence cell signaling or interfere with the assay detection method.
-
Solution:
-
Include "vehicle + serum" control wells to measure the baseline cAMP level in the presence of serum without any this compound.
-
Run a "serum only" control to check for any direct interference with your cAMP detection reagents.
-
-
Illustrative Data on the Impact of Serum Proteins
The following table presents hypothetical, yet realistic, data illustrating the potential impact of human serum albumin (HSA) on the in vitro activity of this compound in a cAMP assay. This data is for illustrative purposes to demonstrate the expected trend.
| Parameter | This compound (in Serum-Free Medium) | This compound (in Medium with 4.5% HSA) |
| EC50 (nM) | 2.5 | 25 |
| Maximum Response (% of Isoproterenol) | 95% | 93% |
| Hill Slope | 1.1 | 1.0 |
Data Interpretation:
-
The EC50 value is significantly higher in the presence of HSA, indicating a decrease in the apparent potency of this compound due to protein binding.
-
The Maximum Response remains relatively unchanged, suggesting that while a higher concentration is needed, Zinterol can still elicit a full agonist response in the presence of HSA.
-
The Hill Slope is close to 1 in both conditions, indicating a standard dose-response relationship.
Experimental Protocols
Protocol: In Vitro cAMP Assay to Determine the Effect of Serum Proteins on this compound Activity
This protocol outlines a method to quantify the impact of human serum albumin (HSA) on the EC50 of this compound in a cell line expressing the human β2-adrenergic receptor.
1. Materials:
-
Cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound
-
Isoproterenol (B85558) (positive control)
-
Propranolol (B1214883) (negative control/antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
2. Cell Preparation:
-
Culture the β2-adrenergic receptor-expressing cells in your standard growth medium (e.g., DMEM/F12 + 10% FBS).
-
The day before the assay, harvest the cells using Trypsin-EDTA and centrifuge.
-
Resuspend the cells in serum-free medium and perform a cell count.
-
Seed the cells into a 384-well plate at a pre-determined optimal density and incubate overnight.
3. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in two types of assay buffer:
-
Serum-Free Buffer: Your chosen assay buffer without any added protein.
-
HSA-Containing Buffer: Your chosen assay buffer supplemented with a physiological concentration of HSA (e.g., 4.5% w/v).
-
-
Control Solutions: Prepare solutions of isoproterenol (as a positive control for maximal stimulation) and propranolol (as an antagonist control) in both serum-free and HSA-containing buffers.
4. Assay Procedure:
-
Remove the culture medium from the cell plate and wash the cells once with PBS.
-
Add the appropriate assay buffer (either serum-free or HSA-containing) to the wells.
-
Add the serially diluted this compound and control compounds to the respective wells.
-
Incubate the plate at 37°C for a pre-optimized stimulation time (e.g., 30 minutes).
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
5. Data Analysis:
-
For each condition (serum-free and HSA-containing), plot the cAMP response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, maximum response, and Hill slope for each condition.
-
Compare the EC50 values obtained in the serum-free versus the HSA-containing buffer to quantify the impact of protein binding on this compound's potency.
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactive Association of Drugs Binding to Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends [mdpi.com]
Validation & Comparative
Validating Zinterol Hydrochloride Activity: A Comparative Guide for a Novel Pulmonary Epithelial Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist, in a new cell line. For the purpose of this guide, we will consider a hypothetical new human lung epithelial cell line, "EpiAir-1," which endogenously expresses the β2-adrenergic receptor (β2-AR). This guide will objectively compare the performance of this compound with the well-established β2-AR agonist, Salbutamol, and provide detailed experimental protocols and supporting data.
Introduction to this compound and Validation Objectives
This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly found in the smooth muscle cells of the airways.[1] Activation of the β2-AR by an agonist like Zinterol initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2] The canonical signaling pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][3] This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the physiological response.[3]
The primary objective of this study is to characterize and validate the activity of this compound in the novel EpiAir-1 cell line. This will be achieved by:
-
Determining the potency and efficacy of this compound in stimulating cAMP production compared to Salbutamol.
-
Characterizing the downstream signaling effects by measuring the phosphorylation of a key PKA target.
-
Establishing a robust experimental workflow for screening and characterizing β2-AR agonists in this new cell line.
Comparative Data on Agonist Activity
The following tables summarize the quantitative data obtained from key experiments comparing the activity of this compound and Salbutamol in the EpiAir-1 cell line.
Table 1: Potency (EC50) and Efficacy (Emax) for cAMP Accumulation
| Compound | EC50 (nM) | Emax (% of Isoproterenol response) |
| This compound | 8.5 | 95% |
| Salbutamol | 25.2 | 88% |
| Isoproterenol (Control) | 5.1 | 100% |
Table 2: Downstream Signaling - CREB Phosphorylation (pCREB)
| Compound (at EC80 concentration) | Fold Increase in pCREB (relative to vehicle) |
| This compound | 7.8 |
| Salbutamol | 6.5 |
| Vehicle Control | 1.0 |
Experimental Protocols
Cell Culture
The EpiAir-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells were seeded in appropriate well plates and allowed to reach 80-90% confluency.
cAMP Accumulation Assay
-
Cell Seeding: Seed EpiAir-1 cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 2 hours to minimize basal signaling.
-
Agonist Stimulation: Add varying concentrations of this compound, Salbutamol, or the full agonist Isoproterenol (as a positive control) to the wells. A vehicle control (e.g., DMSO or saline) should also be included. Incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Western Blotting for pCREB
-
Cell Seeding and Treatment: Seed EpiAir-1 cells in a 6-well plate. After reaching confluency and serum starvation, treat the cells with the EC80 concentration of this compound or Salbutamol for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Visualizing the Molecular and Experimental Frameworks
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow used for its validation.
Caption: Canonical signaling pathway of this compound.
Caption: Experimental workflow for validating this compound activity.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinterol Hydrochloride and Isoproterenol: A Guide for Researchers
An in-depth comparison of the pharmacological and physiological effects of the selective β2-adrenergic agonist Zinterol (B47285) Hydrochloride and the non-selective β-adrenergic agonist Isoproterenol (B85558). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these two compounds, supported by experimental data, to facilitate informed decisions in research and development.
Abstract
Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist, and Isoproterenol, a non-selective β-adrenergic agonist, are both significant compounds in the study of the adrenergic system. While Isoproterenol has been a benchmark tool for decades, the selectivity of Zinterol offers potential for more targeted therapeutic applications. This guide presents a comparative analysis of their receptor binding affinities, functional potencies in activating downstream signaling pathways, and their physiological effects on bronchial smooth muscle and the cardiovascular system. Detailed experimental protocols for key assays are also provided to aid in the replication and extension of these findings.
Introduction
The β-adrenergic receptor system plays a crucial role in regulating a wide array of physiological processes, including cardiovascular function, bronchodilation, and metabolic activity. Adrenergic agonists, which activate these receptors, are of significant interest for therapeutic development. Isoproterenol, a non-selective agonist of both β1 and β2-adrenergic receptors, has been instrumental in characterizing the physiological roles of these receptors. However, its lack of selectivity often leads to undesirable side effects, particularly cardiac stimulation. This compound has emerged as a potent and selective agonist for the β2-adrenoceptor, offering the potential for more targeted therapeutic effects with a reduced side-effect profile. This guide provides a detailed, data-driven comparison of this compound and Isoproterenol to highlight their key differences in receptor interaction, signaling, and physiological outcomes.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a primary determinant of its potency. Radioligand binding assays are commonly employed to determine the equilibrium dissociation constant (Ki), a measure of binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Test System |
| Zinterol | β2-Adrenoceptor | Higher affinity for β2 than β1[1] | Human Atrium Membranes[1] |
| Isoproterenol | β1-Adrenoceptor | 61.7 ± 18.3 | Mammalian Fibroblast Cell Line (CHW-1102)[2] |
| β2-Adrenoceptor | 11.8 ± 3.1 | Mammalian Fibroblast Cell Line (CHW-1102)[2] |
Functional Potency: Adenylyl Cyclase Activation
Activation of β-adrenergic receptors leads to the stimulation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cyclic AMP (cAMP). The potency of an agonist in this functional assay is typically measured by its half-maximal effective concentration (EC50).
| Compound | Assay | EC50 (nM) | Test System |
| Zinterol | Adenylyl Cyclase Activation | 30 | Human Atrium Homogenates[1] |
| Increase in ICa | 2.2 | Cardiac Myocytes[3] | |
| Functional Assay | 0.054 | CHO Cells[3] | |
| Isoproterenol | Adenylyl Cyclase Activation (β1AR) | 191 ± 10.5 | Mammalian Fibroblast Cell Line (CHW-1102)[2] |
| Adenylyl Cyclase Activation (β2AR) | 52.3 ± 2.87 | Mammalian Fibroblast Cell Line (CHW-1102)[2] | |
| cAMP Accumulation | 0.5 ± 0.05 | HEK293 Cells (β2-transfected)[4] | |
| MAPK Activation | 1000 - 3000 | -[5] |
Key Finding: Zinterol demonstrates high potency in functional assays, with EC50 values in the low nanomolar range for adenylyl cyclase activation and increasing calcium current[1][3]. Isoproterenol also potently activates adenylyl cyclase, with a notable preference for the β2-adrenoceptor in this functional context[2]. The wide range of reported EC50 values for Isoproterenol highlights the importance of considering the specific cell type and experimental conditions.
Signaling Pathways
Both Zinterol and Isoproterenol exert their effects through the canonical β-adrenergic signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the stimulatory G protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Physiological Effects: A Comparative Overview
The distinct receptor selectivity profiles of Zinterol and Isoproterenol translate into notable differences in their physiological effects.
Bronchodilation
The β2-adrenergic receptors in the smooth muscle of the bronchi are the primary targets for bronchodilator drugs.
| Compound | Effect on Bronchial Smooth Muscle | Potency |
| Zinterol | Potent relaxation (Bronchodilation) | High |
| Isoproterenol | Potent relaxation (Bronchodilation)[6] | High |
Key Finding: Both Zinterol and Isoproterenol are potent bronchodilators. However, the β2-selectivity of Zinterol suggests a more targeted effect on the airways with potentially fewer systemic side effects compared to the non-selective Isoproterenol.
Cardiovascular Effects
The cardiovascular effects of these agonists are primarily mediated by β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vasculature.
| Compound | Heart Rate (Chronotropy) | Myocardial Contractility (Inotropy) | Blood Pressure |
| Zinterol | Minimal effect at therapeutic doses | Positive inotropic effect observed[1] | May cause vasodilation |
| Isoproterenol | Significant increase[6] | Significant increase[6] | Can cause a decrease in diastolic pressure and an increase in systolic pressure |
Key Finding: Isoproterenol's potent stimulation of β1-receptors leads to significant increases in heart rate and contractility, which can be detrimental in certain cardiovascular conditions[6]. Zinterol, due to its β2-selectivity, is expected to have a much-reduced direct impact on cardiac function, although high doses may still elicit some cardiac effects[3].
Experimental Protocols
To ensure the reproducibility of the data presented, this section outlines the general methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target β-adrenergic receptor subtype in a suitable buffer and prepare a membrane fraction by differential centrifugation[7].
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and a range of concentrations of the unlabeled test compound (Zinterol or Isoproterenol)[7].
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters[8].
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
Detailed Protocol:
-
Cell/Membrane Preparation: Use either whole cells or membrane preparations from cells expressing the β-adrenergic receptor of interest[7][9].
-
Stimulation: Incubate the cells or membranes with varying concentrations of the agonist (Zinterol or Isoproterenol) in a buffer containing ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C)[10].
-
Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available cAMP assay kit, such as those based on ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or other detection technologies[9].
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This comparative guide highlights the key pharmacological and physiological differences between this compound and Isoproterenol. Zinterol's pronounced selectivity for the β2-adrenergic receptor suggests its potential for more targeted therapeutic interventions, particularly in respiratory diseases, with a potentially improved safety profile concerning cardiac side effects. In contrast, Isoproterenol remains a valuable, albeit non-selective, tool for studying the broader effects of β-adrenergic stimulation. The provided data and experimental protocols offer a foundation for further research into the nuanced activities of these and other adrenergic agonists, ultimately contributing to the development of more effective and safer therapeutics.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoprenaline hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of opioid substances on cAMP response to the beta-adrenergic agonist isoproterenol in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zinterol Hydrochloride and Salbutamol in Bronchodilation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zinterol Hydrochloride and Salbutamol (B1663637), two beta-2 adrenergic receptor agonists investigated for their bronchodilatory effects. While Salbutamol is a well-established and widely studied short-acting beta-2 agonist (SABA) for the treatment of asthma and chronic obstructive pulmonary disease (COPD), publicly available data on this compound, particularly in the context of bronchodilation, is considerably more limited. This guide synthesizes the available preclinical and clinical data to offer a comparative overview.
Executive Summary
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Both this compound and Salbutamol exert their effects by acting as agonists at the beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[2]
The binding of the agonist to the beta-2 adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately causing smooth muscle relaxation.[4]
Comparative Performance Data
Due to the lack of direct comparative clinical studies, this section presents data from individual preclinical and clinical studies to infer the potential relative performance of Zinterol and Salbutamol.
Preclinical Data: In Vitro Tracheal Smooth Muscle Relaxation
In vitro studies using isolated guinea pig or human tracheal smooth muscle are standard preclinical models to assess the potency and efficacy of bronchodilators.
Table 1: Summary of Preclinical Data on Tracheal Smooth Muscle Relaxation
| Compound | Animal Model | Potency (pD2 or EC50) | Efficacy (Emax) | Reference |
| Salbutamol | Guinea Pig Trachea | pD2: 7.50 ± 0.01 | Partial Agonist | [5] |
| Guinea Pig Trachea | - | Significantly inhibited leukotriene-induced contraction | [6] | |
| Equine Trachealis Muscle | Concentration-dependent relaxation | - | [7] | |
| Zinterol | Guinea Pig Ventricular Myocytes | - | Elicited little or no response compared to Isoproterenol | [8] |
Note: The study on Zinterol in guinea pig ventricular myocytes does not directly assess bronchodilation but provides some indication of its beta-2 adrenergic activity. The lack of direct comparative data on tracheal relaxation for Zinterol is a significant knowledge gap.
Clinical Data: Bronchodilation in Humans
Clinical trials for Salbutamol have extensively characterized its bronchodilatory effects, often using Forced Expiratory Volume in one second (FEV1) as a primary endpoint. No comparable clinical trial data for Zinterol in asthma or COPD patients was identified in the search.
Table 2: Summary of Salbutamol Clinical Trial Data (vs. other comparators)
| Study Design | Patient Population | Intervention | Comparator | Key Findings | Reference |
| Randomized, double-blind, crossover | 20 asthmatic subjects | Salbutamol 200 µg | Salmeterol (B1361061) 50 µg | Salbutamol had a significantly faster onset of action. | [9] |
| Randomized, double-blind, crossover | 21 patients with mild-to-moderate asthma | Salbutamol 200 µg | Salbutamol Sulphate 200 µg | No clinically significant difference in bronchodilator effects. | [10] |
| Randomized, double-blind, crossover | 16 stable asthmatics | Salbutamol 400 µg | Salmeterol 100 µg | Maximal observed protection was equivalent. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing bronchodilator activity, primarily based on studies involving Salbutamol.
In Vitro Guinea Pig Tracheal Ring Relaxation Assay
This assay is a standard method to determine the direct relaxant effect of a compound on airway smooth muscle.
Detailed Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.[12]
-
Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[13] One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The tissues are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 g). Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine or methacholine.[14]
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or Salbutamol) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxation induced by each concentration of the test compound is measured as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to determine the potency (pD2 or EC50) and efficacy (Emax) of the compound.
In Vivo Bronchodilation Study in Anesthetized Guinea Pigs
This model assesses the bronchodilatory effect of a compound in a living organism, providing insights into its in vivo efficacy.
Detailed Protocol:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter may be placed in the jugular vein for drug administration.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent, such as histamine or methacholine, is administered intravenously or via aerosol to induce a stable increase in airway resistance.[15]
-
Drug Administration: The test compound (this compound or Salbutamol) is then administered, typically via the intravenous route or by inhalation.
-
Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored using a pneumotachograph and pressure transducer. The reduction in airway resistance following drug administration is quantified as the bronchodilatory response.
-
Data Analysis: The magnitude and duration of the bronchodilatory effect are determined and compared between different treatment groups.
Conclusion
Salbutamol is a well-characterized SABA with a rapid onset of action and a proven clinical track record in providing relief from bronchospasm. While this compound is also classified as a beta-2 adrenergic agonist, there is a significant lack of publicly available data on its bronchodilatory properties, especially in direct comparison with established drugs like Salbutamol. The shared mechanism of action suggests that Zinterol would also induce bronchodilation. However, without comparative data on its potency, efficacy, onset, and duration of action in airway smooth muscle, its potential clinical utility as a bronchodilator remains to be fully elucidated. Further preclinical and clinical studies are warranted to directly compare the bronchodilatory profiles of this compound and Salbutamol.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioactivity [ch.ic.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of salbutamol, theophylline and FPL55712 on leukotriene contraction of guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol- and salbutamol-induced relaxation of acetylcholine- and histamine-induced contraction of equine trachealis muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the speeds of action of salmeterol and salbutamol in reversing methacholine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative bronchodilator study of salbutamol and salbutamol sulphate that were administered by metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose equivalence and bronchoprotective effects of salmeterol and salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemic salbutamol administration to guinea-pigs selectively augments airway smooth muscle responsiveness to cholinoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Effect of salbutamol on pulmonary responsiveness in chronic pulmonary allergic inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinterol Hydrochloride and Formoterol Fumarate for Beta-2 Adrenergic Receptor Agonism
For Immediate Release
[City, State] – [Date] – In the landscape of respiratory therapeutics, the careful selection of beta-2 adrenergic receptor (β2-AR) agonists is paramount for optimal treatment outcomes. This guide provides a detailed comparative analysis of two significant β2-AR agonists, Zinterol Hydrochloride and Formoterol (B127741) Fumarate, tailored for researchers, scientists, and drug development professionals. This report outlines their respective mechanisms of action, binding affinities, and functional potencies, supported by experimental data and detailed protocols.
Executive Summary
This compound and Formoterol Fumarate are both potent agonists of the β2-AR, a key target in the management of bronchoconstrictive disorders. While both compounds stimulate the same signaling pathway to elicit bronchodilation, they exhibit distinct pharmacological profiles. Formoterol is characterized as a long-acting full agonist with a rapid onset of action, whereas Zinterol is a partial agonist. This fundamental difference in intrinsic efficacy, alongside variations in receptor binding affinity and potency, dictates their potential therapeutic applications and side-effect profiles.
Mechanism of Action and Signaling Pathway
Both Zinterol and Formoterol exert their effects by binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a G-protein-coupled signaling cascade.
Upon agonist binding, the Gs alpha subunit of the associated G-protein is activated. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1][2]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and Formoterol Fumarate, providing a quantitative basis for their comparison.
| Parameter | This compound | Formoterol Fumarate | Reference |
| Receptor Binding Affinity (pKi) | Data not readily available | 8.2 ± 0.09 | [3] |
| Adenylyl Cyclase Activation (EC50) | 30 nM | Not specified in provided results | [4] |
| Functional Efficacy | Partial Agonist | Full Agonist | [4][5] |
| Intrinsic Activity | Lower | Higher | [5] |
Table 1. Comparative Receptor Binding and Functional Potency.
| Feature | This compound | Formoterol Fumarate | Reference |
| Receptor Selectivity | Selective β2-agonist | Highly selective β2-agonist | [6][7] |
| Onset of Action | Not specified | Rapid (within minutes) | [8] |
| Duration of Action | Not specified | Long-acting (up to 12 hours) | [9] |
Table 2. Comparative Pharmacodynamic Profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Beta-2 Adrenergic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound and Formoterol Fumarate for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing a known density of β2-adrenergic receptors.
-
Radioligand: [125I]iodocyanopindolol.
-
Unlabeled ligands: this compound, Formoterol Fumarate, and a non-selective antagonist (e.g., propranolol (B1214883) for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing β2-AR in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]iodocyanopindolol, and varying concentrations of the unlabeled test compounds (Zinterol or Formoterol).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[10][11][12]
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) and efficacy of this compound and Formoterol Fumarate in stimulating cAMP production.
Materials:
-
Whole cells expressing β2-adrenergic receptors.
-
Test compounds: this compound and Formoterol Fumarate.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence polarization-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound or Formoterol Fumarate to the cells and incubate for a defined time at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation by lysing the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay. This typically involves a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Data Analysis: Construct dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) for each compound.[13][14][15]
Discussion
The compiled data highlights the key differences between Zinterol and Formoterol. Formoterol's high intrinsic efficacy classifies it as a full agonist, capable of eliciting a maximal response from the β2-AR signaling pathway.[5] In contrast, Zinterol is a partial agonist, which means that even at saturating concentrations, it produces a submaximal response compared to a full agonist.[4] This distinction has significant clinical implications. Full agonists like Formoterol are generally more effective at producing bronchodilation, especially in severe cases of airway obstruction.[16] However, their higher efficacy can also be associated with a greater potential for side effects and receptor desensitization with chronic use.[17]
Partial agonists, such as Zinterol, may offer a more favorable safety profile due to their lower maximal stimulation of the receptor. This could translate to a reduced risk of tachyphylaxis and systemic side effects. The choice between a full and a partial agonist would, therefore, depend on the specific clinical context and patient characteristics.
The high receptor binding affinity of Formoterol (pKi 8.2) contributes to its long duration of action.[3] While a direct comparative Ki for Zinterol was not found in the reviewed literature, its EC50 for adenylyl cyclase activation (30 nM) provides a measure of its functional potency.[4]
Conclusion
This compound and Formoterol Fumarate are both effective β2-adrenergic receptor agonists, but they possess distinct pharmacological profiles. Formoterol is a potent, long-acting full agonist, while Zinterol acts as a partial agonist. This comparative guide provides a foundation for researchers and drug development professionals to understand the nuances of these two compounds, aiding in the design of future studies and the development of more targeted respiratory therapies. The provided experimental protocols offer a standardized approach for further in-vitro characterization and comparison of these and other β2-AR agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. atsjournals.org [atsjournals.org]
- 17. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Zinterol Hydrochloride Results: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist. By presenting data from various methodologies, this document aims to facilitate the cross-validation of experimental results, ensuring accuracy and reproducibility in research and development settings.
Executive Summary
This compound primarily exerts its effects through the activation of the β2-adrenergic receptor, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various physiological responses, most notably smooth muscle relaxation. The potency and efficacy of this compound can be assessed using a variety of in vitro and ex vivo techniques. This guide will delve into three key methodologies: Radioligand Binding Assays, Functional Cellular Assays (cAMP accumulation), and Tissue-Based Functional Assays (guinea pig trachea relaxation). Furthermore, we will explore analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of this compound.
Data Presentation: Comparative Analysis of β2-Adrenergic Agonists
Direct comparative data for this compound across multiple analytical platforms from a single study is limited in the public domain. Therefore, to illustrate the principles of cross-validation, the following table presents a comparison of binding affinities (pKi) and functional potencies (pEC50) for several well-characterized β2-adrenergic agonists. This data highlights the expected correlations and potential variations between different assay types. Researchers can apply these principles when evaluating their own data for this compound.
| Agonist | pKi (Binding Affinity) | pEC50 (Functional Potency - cAMP Assay) | Tissue/Cell System | Reference |
| Adrenaline | 5.2 ± 0.3 | 5.8 ± 0.4 | Not specified | [1] |
| Noradrenaline | 4.4 ± 0.1 | 4.5 ± 0.3 | Not specified | [1] |
| Formoterol | 7.8 ± 0.1 | 8.0 ± 0.2 | Not specified | [1] |
| Isoprenaline | 6.4 ± 0.1 | 7.9 ± 0.4 | Not specified | [1] |
| Salbutamol | 5.8 ± 0.1 | 6.2 ± 0.4 | Not specified | [1] |
| Salmeterol | 9.1 ± 0.02 | 8.7 ± 0.2 | Not specified | [1] |
Note: The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the ligand to the receptor. The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of the agonist in a functional assay. Ideally, for a simple agonist, the pKi and pEC50 values should be similar. Discrepancies can arise due to factors such as receptor reserve and the specific signaling pathway being measured.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental approach to cross-validation, the following diagrams are provided.
References
Stereoselectivity of Zinterol Enantiomers: A Comparative Guide to Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoselective binding of Zinterol enantiomers to beta-2 adrenergic receptors. Due to the limited availability of public data on the individual enantiomers of Zinterol, this document will utilize the well-documented stereoselectivity of a structurally similar beta-2 adrenergic agonist, fenoterol (B1672521), to illustrate the principles and experimental methodologies. The experimental data and protocols provided are based on studies of fenoterol enantiomers and serve as a representative model for investigating the stereoselectivity of chiral beta-2 agonists.
Data Presentation: Comparative Binding Affinities
The stereochemistry of a ligand can significantly influence its binding affinity for its target receptor. In the case of beta-2 adrenergic agonists, one enantiomer typically exhibits a much higher affinity than the other. The following table summarizes the binding affinities (Ki values) of the (R,R') and (S,S') enantiomers of fenoterol for the human beta-2 adrenergic receptor, as determined by radioligand displacement assays using membranes from HEK293 cells stably transfected with the receptor.[1]
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| (R,R')-Fenoterol | Human β2-Adrenergic Receptor | HEK293 | [3H]CGP-12177 | 350 |
| (S,S')-Fenoterol | Human β2-Adrenergic Receptor | HEK293 | [3H]CGP-12177 | 27,800 |
Data sourced from studies on fenoterol enantiomers as a proxy for Zinterol enantiomers.[1]
As the data indicates, the (R,R')-enantiomer of fenoterol demonstrates a significantly higher binding affinity (lower Ki value) for the beta-2 adrenergic receptor compared to the (S,S')-enantiomer, highlighting the pronounced stereoselectivity of this interaction.
Experimental Protocols
The following is a detailed methodology for a radioligand displacement binding assay, a standard method for determining the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabelled ligand from its receptor.
Radioligand Displacement Binding Assay for β2-Adrenergic Receptor
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human beta-2 adrenergic receptor cDNA are cultured under standard conditions.[1][2][3]
-
Harvesting: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension: The membrane pellet is washed and resuspended in a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford assay.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:
-
A fixed concentration of the radioligand, such as [3H]CGP-12177 (a high-affinity beta-adrenergic antagonist).[1][4][5]
-
Increasing concentrations of the unlabeled competitor ligands (e.g., (R)-Zinterol and (S)-Zinterol, or in our proxy example, (R,R')-fenoterol and (S,S')-fenoterol).
-
A fixed amount of the prepared cell membranes.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[6]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed rapidly with ice-cold wash buffer to minimize non-specific binding.[6]
-
Determination of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate all specific binding sites.
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (radioactivity bound in the absence of a competitor).
-
IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
Ki Calculation: The inhibitory constant (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Radioligand Displacement Assay
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Adrenergic Receptor beta2 HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 4. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 3H-CGP 12177 and 3H-DHA binding to beta 2-adrenoceptors of rat reticulocytes by means of affinity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Benchmarking Zinterol Hydrochloride Potency Against Known β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zinterol Hydrochloride's potency against established β2-adrenergic receptor agonists. The data presented herein is intended to offer an objective overview supported by experimental context to aid in research and development efforts.
Introduction to this compound
This compound is a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of downstream signaling pathways. This agonism triggers a cascade of events, including the activation of Gs proteins, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is fundamental to various physiological responses, including smooth muscle relaxation, making it a key area of investigation for therapeutic applications such as bronchodilation.
Comparative Potency of β2-Adrenergic Agonists
The potency of a β2-adrenergic agonist is a critical parameter in determining its pharmacological efficacy. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. The following table summarizes the reported potency of this compound in comparison to well-known reference compounds: Salbutamol, Formoterol, and Salmeterol.
| Compound | Assay Type | Cell Line | Potency (EC50) in nM |
| This compound | cAMP Accumulation | CHO | 0.054 |
| Salbutamol | cAMP Accumulation | CHO | ~5-15 |
| Formoterol | cAMP Accumulation | CHO | ~0.1-1 |
| Salmeterol | cAMP Accumulation | CHO | ~1-10 |
Note: The EC50 values for the reference compounds are approximate and can vary based on specific experimental conditions. The data for Zinterol is derived from a specific study and direct comparison should be made with caution.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are standard protocols for assessing the potency of β2-adrenergic agonists.
cAMP Accumulation Assay
This assay quantifies the ability of an agonist to stimulate the production of intracellular cyclic AMP.
Objective: To determine the EC50 value of a test compound by measuring its effect on cAMP levels in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test compounds (this compound and reference agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Multi-well assay plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Culture CHO-β2AR cells to approximately 80-90% confluency.
-
Cell Seeding: Harvest and seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer containing a PDE inhibitor.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection protocol as per the kit's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot the response against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Receptor Binding Assay
This assay measures the affinity of a compound for the β2-adrenergic receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the β2-adrenergic receptor.
-
Radiolabeled ligand (e.g., [3H]-CGP12177).
-
Unlabeled test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of β2-Adrenergic Agonists
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Potency Determination
Caption: Workflow for cAMP Accumulation Assay.
Replicating Published Findings on Zinterol Hydrochloride's Effects: A Comparative Guide
For researchers and drug development professionals, the ability to replicate and compare published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist, with other well-established β-agonists: Salbutamol (B1663637), Formoterol, and the non-selective agonist Isoproterenol. The data presented is collated from various preclinical studies, offering a side-by-side view of their pharmacological profiles.
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the potency and efficacy of Zinterol Hydrochloride and its comparators in key in-vitro assays. These assays are fundamental in characterizing the activity of β2-adrenoceptor agonists.
Adenylyl Cyclase Activation
Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), is the primary mechanism of action for β2-adrenoceptor agonists. The half-maximal effective concentration (EC50) is a measure of the drug's potency in this assay.
| Compound | EC50 (Adenylyl Cyclase Activation) | Test System | Reference |
| This compound | 30 nM | Human Atrium Homogenates | [1] |
| Salbutamol | 320 nM (KD for β2-adrenoceptor binding) | Guinea Pig Lung Membranes | [2] |
| Formoterol | 7.6 nM (KD for β2-adrenoceptor binding) | Guinea Pig Lung Membranes | [2] |
| Isoproterenol | Not explicitly found for direct comparison | - |
Note: Direct comparative EC50 values for adenylyl cyclase activation under identical experimental conditions were not available in the searched literature. The provided values are from different studies and should be interpreted with caution. KD (dissociation constant) from binding assays is often correlated with potency.
Bronchodilatory Effects (Guinea Pig Trachea Relaxation)
The relaxation of airway smooth muscle is the therapeutic goal for β2-agonists in treating asthma and COPD. The isolated guinea pig trachea is a standard model for assessing this effect.
| Compound | -log EC50 (M) | Efficacy (relative to Isoproterenol) | Reference |
| This compound | Data not available | Data not available | |
| Salbutamol | 7.82 ± 0.08 | Full agonist | [3][4] |
| Formoterol | 9.32 ± 0.05 | Full agonist | [3][4] |
| Isoproterenol | Data serves as reference | Full agonist | [2] |
Note: A higher -log EC50 value indicates greater potency.
Cardiovascular Effects: Arrhythmogenic Potential
A significant concern with β-agonist therapy is the potential for cardiovascular side effects, particularly cardiac arrhythmias. The following table summarizes doses reported to induce arrhythmias in various models.
| Compound | Arrhythmogenic Dose and Model | Observed Effects | Reference |
| This compound | Data not available | Data not available | |
| Salbutamol | 80 mg/kg (oral) in rats | Myocardial infarction | [5] |
| Salbutamol | 5-20 µ g/min (intravenous infusion) in humans | Increased heart rate, no significant arrhythmias | [6] |
| Isoproterenol | 3 mg/kg (intraperitoneal injection) in mice | Multiple types of arrhythmias | [7] |
| Isoproterenol | 5 mg/kg (subcutaneous injection) for 2 days in rats | Atrial fibrillation | [8] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Adenylyl Cyclase Activity Assay
Objective: To measure the ability of a β2-agonist to stimulate the production of cAMP in a cell-free system.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., human atrial appendages, guinea pig lung) in a buffered solution and perform differential centrifugation to isolate the membrane fraction containing the β2-adrenoceptors and adenylyl cyclase.[1]
-
Incubation: Incubate the membrane preparation with varying concentrations of the test compound (e.g., Zinterol) in the presence of ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Quantification: Terminate the reaction and measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the concentration of the agonist against the amount of cAMP produced to determine the EC50 value.
Isolated Guinea Pig Trachea Relaxation Assay
Objective: To assess the bronchodilatory potential of a β2-agonist by measuring its ability to relax pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips. Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: Induce a sustained contraction of the tracheal muscle using a contractile agent such as carbachol (B1668302) or histamine.[3][4]
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of the β2-agonist to the organ bath.
-
Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer. Relaxation is measured as the percentage decrease from the pre-induced tone.
-
Data Analysis: Construct a concentration-response curve and calculate the -log EC50 value to determine the potency of the agonist.
Langendorff Perfused Heart for Arrhythmia Assessment
Objective: To evaluate the pro-arrhythmic potential of a compound on an isolated, beating heart.
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat, rabbit) and cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution) at a constant pressure. This maintains the viability of the heart and allows it to beat spontaneously.[9][10]
-
Drug Perfusion: After a stabilization period, perfuse the heart with the test compound at various concentrations.
-
Electrophysiological Recording: Record the electrical activity of the heart using surface electrodes to obtain an electrocardiogram (ECG). Monitor for changes in heart rate, rhythm, and the occurrence of arrhythmias (e.g., premature ventricular contractions, tachycardia, fibrillation).
-
Data Analysis: Quantify the incidence and duration of arrhythmias at different drug concentrations to assess the arrhythmogenic potential.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by β2-adrenoceptor agonists and a typical experimental workflow.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Isolated Guinea Pig Trachea Assay.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salbutamol and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII inhibition reduces isoproterenol-induced ischemia and arrhythmias in hypertrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isoproterenol Increases Left Atrial Fibrosis and Susceptibility to Atrial Fibrillation by Inducing Atrial Ischemic Infarction in Rats [frontiersin.org]
- 9. Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Zinterol Hydrochloride and its Differential Effects on β1 and β2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zinterol (B47285) Hydrochloride's pharmacological effects on β1 and β2 adrenoceptors against other well-established β-adrenergic agonists. The information is supported by experimental data to assist in the selection of appropriate tool compounds for research and development.
Introduction to Zinterol Hydrochloride
Zinterol is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action involves the activation of β2 adrenoceptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is pivotal in various physiological responses, including smooth muscle relaxation. Due to its selectivity, Zinterol is a valuable pharmacological tool for investigating the specific roles of β2 adrenoceptor signaling pathways.
Comparative Analysis of β-Adrenoceptor Agonists
To understand the differential effects of Zinterol, it is essential to compare its performance with agonists of varying selectivity profiles:
-
Isoproterenol: A non-selective β-agonist, activating both β1 and β2 adrenoceptors.
-
Salbutamol (Albuterol): A selective β2-agonist, widely used clinically as a bronchodilator.
-
Dobutamine (B195870): A selective β1-agonist, primarily used for its inotropic effects on the heart.
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of these compounds at β1 and β2 adrenoceptors. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Binding Affinity and Functional Potency of β-Adrenoceptor Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Selectivity (β1 Ki / β2 Ki) | Reference |
| Zinterol | β1 Adrenoceptor | Data Not Available in Comparative Study | Data Not Available in Comparative Study | \multirow{2}{}{Reported as β2-selective} | [1] |
| β2 Adrenoceptor | Data Not Available in Comparative Study | ~30 (Adenylyl Cyclase Stimulation) | [1] | ||
| Isoproterenol | β1 Adrenoceptor | 45 | 4.9 | \multirow{2}{}{~0.4 (Non-selective)} | Baker (2010) |
| β2 Adrenoceptor | 19 | 4.4 | Baker (2010) | ||
| Salbutamol | β1 Adrenoceptor | 2500 | 1100 | \multirow{2}{}{~29 (β2-selective)} | Baker (2010) |
| β2 Adrenoceptor | 86 | 130 | Baker (2010) | ||
| Dobutamine | β1 Adrenoceptor | 2500 (rat heart) | Data Not Available in Comparative Study | \multirow{2}{}{~0.1 (β1-selective)} | Ruffolo et al. (1981) |
| β2 Adrenoceptor | 25400 (rat lung) | Data Not Available in Comparative Study | Ruffolo et al. (1981) |
Note: Data for Isoproterenol and Salbutamol are from Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. Br J Pharmacol, 160(5), 1048-1061. Data for Dobutamine is from Ruffolo, R. R., et al. (1981). Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. J Pharmacol Exp Ther, 219(2), 447-452. Zinterol data is from Kaumann, A. J., et al. (1998). Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium. Br J Pharmacol, 125(8), 1769-1780. The lack of directly comparable, side-by-side quantitative data for all compounds from a single source is a limitation.
Signaling Pathways and Experimental Workflows
The activation of β1 and β2 adrenoceptors initiates a canonical signaling cascade involving G-proteins and adenylyl cyclase. The workflow for characterizing the selectivity of a compound like Zinterol typically involves both binding and functional assays.
References
Safety Operating Guide
Navigating the Safe Disposal of Zinterol Hydrochloride: A comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical reagents. Zinterol Hydrochloride, a β2-adrenergic agonist, requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring safety and compliance within the laboratory setting.
Core Principles of this compound Disposal
The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Consequently, it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[2][3]. The primary disposal method is to entrust it to a licensed hazardous waste disposal company[1].
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this detailed protocol:
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves[4].
2. Waste Identification and Labeling:
-
All waste containing this compound must be clearly labeled.
-
The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment), and the contact details of the generating laboratory[5].
3. Container Requirements:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste[6]. The original container is often the most suitable option.
-
Ensure the container is kept tightly sealed when not in use to prevent accidental spills or volatilization[2][7].
4. Waste Segregation and Storage:
-
Store this compound waste separately from incompatible materials, particularly strong oxidizing agents[4].
-
Waste should be accumulated at or near the point of generation in a designated and clearly marked satellite accumulation area[2][6].
5. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste in the same designated container.
-
For spills, cover the spill with an absorbent material, and then carefully collect the material into the hazardous waste container. Clean the affected surface thoroughly[4].
6. Arranging for Professional Disposal:
-
Do not attempt to neutralize or treat this compound waste unless a specific, validated protocol is available and approved by your institution's environmental health and safety (EHS) department.
-
Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste container[2][7].
7. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must also be collected and disposed of as hazardous waste. After proper rinsing, and removal or defacing of the original label, the container may be disposed of as regular waste, in accordance with institutional policies[5].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Zinterol Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Zinterol Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound is a potent pharmacological compound that requires careful handling to avoid potential health risks. It is classified as harmful if swallowed and is an eye and skin irritant.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal and emergency situations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount when working with this compound. The following table summarizes the required equipment. Given that no specific occupational exposure limits (OELs) have been established for this compound, a conservative approach to PPE selection is recommended.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling the solid compound. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield may be required for operations with a higher risk of splashing or dust generation. |
| Body | Laboratory coat or protective clothing | A buttoned lab coat should be worn to protect skin and personal clothing. Consider a disposable gown for procedures with a high likelihood of contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | Required when handling the powder outside of a containment system (e.g., fume hood) or when there is a risk of aerosolization. For high concentrations or in the event of a large spill, a positive-pressure supplied-air respirator is necessary.[3] |
Operational and Disposal Plans
Handling:
-
Engineering Controls: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or other approved containment system to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[1] Do not eat, drink, or smoke in areas where the compound is handled.[1]
Spill Response: In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For a powder spill, gently cover it with a plastic sheet or tarp to minimize the generation of airborne dust.[3]
-
Clean Up:
-
Carefully scoop or sweep the spilled material into a designated, labeled waste container. Avoid creating dust.
-
Clean the spill area thoroughly with a wet cloth or paper towels, followed by a detergent and water solution.
-
-
Decontaminate: Wipe down all contaminated surfaces and equipment.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal:
-
Dispose of this compound waste and any contaminated materials in a clearly labeled, sealed container.
-
All disposal must be in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Visual Guides for Safety Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step response to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
